4,4',4''-Propane-1,2,3-triyltripyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dipyridin-4-ylpropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-7-19-8-2-15(1)13-18(17-5-11-21-12-6-17)14-16-3-9-20-10-4-16/h1-12,18H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJAOOWIIGTYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CC2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279173 | |
| Record name | 4,4',4''-propane-1,2,3-triyltripyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-79-4 | |
| Record name | NSC11503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4',4''-propane-1,2,3-triyltripyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4',4''-Propane-1,2,3-triyltripyridine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and applications of 4,4',4''-Propane-1,2,3-triyltripyridine.
CAS: 5421-79-4 | Molecular Weight: 275.35 g/mol [1][2][3]
Executive Summary
4,4',4''-Propane-1,2,3-triyltripyridine (also known as 1,2,3-tris(4-pyridyl)propane ) is a tripodal nitrogen-donor ligand and a critical pharmaceutical impurity.[1] Structurally, it consists of a flexible propane backbone substituted at the 1, 2, and 3 positions with 4-pyridyl rings.[1]
In the pharmaceutical sector, it is identified as Tirofiban Impurity 90 , a significant byproduct in the synthesis of the antiplatelet drug Tirofiban.[1] In materials science, its geometry—a flexible, 3-connected node—makes it a valuable building block for the assembly of Metal-Organic Frameworks (MOFs) and supramolecular coordination cages.[1]
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 5421-79-4 |
| Chemical Name | 4,4',4''-Propane-1,2,3-triyltripyridine |
| Synonyms | 1,2,3-Tris(4-pyridyl)propane; Tirofiban Impurity 90; 4,4',4''-(1,2,3-Propanetriyl)trispyridine |
| Molecular Formula | C₁₈H₁₇N₃ |
| Molecular Weight | 275.35 g/mol |
| Appearance | Yellow Solid / Crystalline Powder |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water.[2][1][3] |
| pKa | ~5.5 (Pyridine nitrogen, estimated) |
| SMILES | c1cc(ccn1)CC(Cc2ccncc2)c3ccncc3 |
| InChI Key | VEOPFEPGENIUIA-UHFFFAOYSA-N |
Synthesis Protocol: Oxidative Coupling of 4-Picoline
The synthesis of 4,4',4''-propane-1,2,3-triyltripyridine is typically achieved via the sulfur-mediated oxidative coupling of 4-methylpyridine (4-picoline).[1] This reaction, a variation of the Willgerodt-Kindler conditions, produces the target tripodal compound alongside the dimer 1,2-bis(4-pyridyl)ethane.[1]
Reaction Mechanism & Logic[3]
-
Reagents: 4-Methylpyridine serves as both the reactant and solvent.[1] Elemental sulfur acts as the oxidant/promoter.[1]
-
Catalyst: Concentrated HCl activates the pyridine ring, making the methyl protons more acidic and facilitating radical or ionic coupling.[1]
-
Thermodynamics: High temperature (120 °C) is required to overcome the activation energy for the formation of C-C bonds between the methyl groups.[1]
Step-by-Step Methodology
Reagents:
Workflow:
-
Activation: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 4-methylpyridine, powdered sulfur, and concentrated HCl.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours . The mixture will darken as sulfur reacts.[1]
-
Quenching: Cool the reaction mixture to room temperature.
-
Extraction: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL) to remove non-polar byproducts. Note: The pyridines may remain in the aqueous phase if the pH is low.[1] Adjust pH to >10 with NaOH before DCM extraction to ensure the product is in the free base form.
-
Purification:
-
Yield: Expect ~1.2 g (25% yield) of the target yellow solid.
Synthesis Workflow Diagram
Caption: Workflow for the sulfur-mediated oxidative coupling of 4-picoline to yield 1,2,3-tris(4-pyridyl)propane.
Structural Characterization
Validation of the structure relies on distinguishing the unique central pyridine environment from the terminal ones.[1]
1H NMR Spectroscopy (Expected Data)
The molecule possesses a plane of symmetry passing through the central pyridine ring and the C2 carbon of the propane chain.[1]
-
Pyridine Protons:
-
Aliphatic Protons:
-
C1-H & C3-H: Appear as a multiplet (integrating to 4H) due to coupling with C2-H.
-
C2-H: Appears as a quintet or multiplet (integrating to 1H) due to coupling with the four adjacent protons.[1]
-
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak observed at m/z 276.15 .[1]
Applications
Pharmaceutical Impurity Standard (Tirofiban)
In the manufacturing of Tirofiban (a glycoprotein IIb/IIIa inhibitor), 4-picoline derivatives are often used as starting materials or generated as byproducts.[1] The "Impurity 90" (CAS 5421-79-4) must be strictly controlled.[1]
-
Role: Reference standard for HPLC method validation.
-
Regulatory Requirement: ICH Q3A guidelines require the identification and qualification of impurities exceeding 0.10%.[1]
Coordination Chemistry & MOFs
The compound acts as a tripodal ligand (3-connected node).[1]
-
Topology: The flexible propane backbone allows the three pyridine vectors to adopt various conformations (e.g., syn-syn-syn or anti-anti-anti), enabling the formation of "breathing" MOFs or discrete metallo-supramolecular cages.[1]
-
Binding: Coordinates to soft transition metals (Ag⁺, Cd²⁺) or borderline metals (Zn²⁺, Cu²⁺) via the pyridine nitrogen lone pairs.[1]
Coordination Potential Diagram
Caption: Schematic of the ligand's coordination modes leading to polymeric networks (MOFs) or discrete cages.
Safety & Handling
-
Hazards: Like most pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.[1]
-
Toxicity: Specific toxicity data is limited, but 4-substituted pyridines can exhibit neurotoxicity.[1] Handle as a hazardous substance.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.[1]
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2961-47-9|4-(Nonan-5-yl)pyridine|BLD Pharm [bldpharm.com]
- 3. Multitopic 3,2′:6′,3′′-terpyridine ligands as 4-connecting nodes in two-dimensional 4,4-networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-BIS(4-PYRIDYL)ETHANE | 4916-57-8 [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Propane-Bridged Tripodal Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of synthetic pathways to propane-bridged tripodal pyridine ligands. These C3-symmetric or pseudo-C3-symmetric chelating agents are of significant interest in coordination chemistry, catalysis, and bioinorganic chemistry due to their ability to form stable, well-defined complexes with a variety of metal ions. This document details two primary, plausible synthetic strategies, offering step-by-step experimental protocols, critical insights into reaction mechanisms, and methods for purification and characterization. The guide is intended to serve as a practical resource for researchers aiming to synthesize and utilize these versatile ligands in their respective fields.
Introduction: The Significance of Propane-Bridged Tripodal Pyridine Ligands
Tripodal ligands, molecules with three coordinating arms extending from a central bridgehead, have become indispensable tools in modern chemistry. Their pre-organized structure often leads to the formation of highly stable and stereochemically defined metal complexes. The incorporation of pyridine moieties as the donor groups offers a rich coordination chemistry, owing to the versatile electronic and steric properties of the pyridine ring.[1]
This guide focuses specifically on tripodal pyridine ligands where the three arms are tethered to a central propane backbone. This three-carbon spacer, in contrast to the more common single-atom (e.g., nitrogen in tris(2-pyridylmethyl)amine, TPA) or two-atom bridges, offers a unique combination of flexibility and conformational constraint.[2][3] This can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making them attractive for applications ranging from catalysis to the development of novel therapeutic agents.[4][5]
This document outlines two principal synthetic approaches to access these valuable ligands, starting from readily available precursors. The first pathway utilizes a nitrogen-centered propane scaffold, while the second explores a carbon-centered core.
Synthetic Pathway I: N-Centered Propane Bridgehead via 1,2,3-Triaminopropane
This strategy employs the commercially available or synthetically accessible 1,2,3-triaminopropane as the central scaffolding unit.[6] The three primary amino groups of this molecule serve as anchor points for the attachment of the pyridylmethyl arms. Two common methods for this transformation are direct alkylation and reductive amination.
Strategy A: Direct Alkylation of 1,2,3-Triaminopropane
Direct alkylation involves the reaction of 1,2,3-triaminopropane with a suitable 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine (2-picolyl chloride).[5]
Diagram of Synthetic Pathway I, Strategy A:
Caption: Direct alkylation of 1,2,3-triaminopropane.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,2,3-triaminopropane (1.0 eq.) in anhydrous acetonitrile (MeCN), add a suitable base such as potassium carbonate (K₂CO₃, 3.3 eq.).
-
Addition of Alkylating Agent: Slowly add a solution of 2-picolyl chloride hydrochloride (3.0 eq.), neutralized with an appropriate base, in anhydrous MeCN to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.[7]
Causality Behind Experimental Choices:
-
Base: The use of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Solvent: Acetonitrile is a common polar aprotic solvent for such alkylations, effectively dissolving the reactants while not interfering with the reaction.
-
Stoichiometry: A slight excess of the base is used to ensure complete neutralization. Using three equivalents of the alkylating agent is necessary to functionalize all three primary amino groups.
Strategy B: Reductive Amination
Reductive amination offers a milder alternative to direct alkylation and involves the reaction of 1,2,3-triaminopropane with pyridine-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ.[1][8]
Diagram of Synthetic Pathway I, Strategy B:
Caption: Reductive amination of 1,2,3-triaminopropane.
Experimental Protocol:
-
Reaction Setup: Dissolve 1,2,3-triaminopropane (1.0 eq.) and pyridine-2-carboxaldehyde (3.0 eq.) in 1,2-dichloroethane (DCE).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.3 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture and does not reduce the aldehyde starting material as readily as other borohydrides.[9]
-
Solvent: DCE is a suitable solvent for this reaction as it is inert and effectively solubilizes the reactants.
Synthetic Pathway II: C-Centered Propane Bridgehead
This approach builds the tripodal ligand around a central carbon atom of a propane backbone. A plausible precursor for this synthesis is 1,1,1-tris(hydroxymethyl)propane, which can be converted to a tri-halogenated intermediate.[10]
Diagram of Synthetic Pathway II:
Caption: Synthesis of a C-centered propane-bridged ligand.
Experimental Protocol:
-
Synthesis of 1,1,1-Tris(chloromethyl)propane:
-
Carefully add thionyl chloride (SOCl₂, 3.3 eq.) to a solution of 1,1,1-tris(hydroxymethyl)propane (1.0 eq.) in an inert solvent like toluene at 0 °C.
-
Slowly warm the reaction to reflux and maintain for several hours until the reaction is complete (monitored by GC-MS).
-
Carefully quench the excess SOCl₂ with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the product by distillation under reduced pressure.[]
-
-
Synthesis of 1,1,1-Tris(2-pyridylmethyl)propane:
-
Prepare a solution of 2-lithiopyridine by adding n-butyllithium (n-BuLi, 3.0 eq.) to a solution of 2-bromopyridine (3.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.[12][13]
-
Slowly add a solution of 1,1,1-tris(chloromethyl)propane (1.0 eq.) in anhydrous THF to the 2-lithiopyridine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Halogenation: Thionyl chloride is a standard reagent for converting alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate.
-
Organolithium Chemistry: The use of 2-lithiopyridine as a nucleophile requires strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic reagent. The low temperature (-78 °C) is necessary to control the reactivity and prevent side reactions.
Purification and Characterization
The purification and characterization of these polyamine ligands are critical to ensure their suitability for further applications.
Purification
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these ligands. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically employed.[7]
-
Acid-Base Extraction: The basic nature of the amine and pyridine groups can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free ligand can be liberated by basifying the aqueous solution and extracting with an organic solvent.
Characterization
The identity and purity of the synthesized propane-bridged tripodal pyridine ligands are confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the pyridine rings (typically in the 7.0-8.5 ppm region), the methylene protons adjacent to the pyridine rings and the amine/carbon bridgehead, and the protons of the propane backbone. The integration of these signals should correspond to the expected number of protons in each environment.[14][15] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display distinct signals for the different carbon environments, including the aromatic carbons of the pyridine rings, the methylene carbons, and the carbons of the propane bridge.[2][15] |
| Mass Spectrometry (MS) | Mass spectrometry (e.g., ESI-MS or FAB-MS) is used to confirm the molecular weight of the synthesized ligand, providing a clear molecular ion peak ([M+H]⁺).[2] |
| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the target molecule. |
Conclusion and Future Outlook
The synthetic pathways detailed in this guide provide robust and adaptable methods for the preparation of propane-bridged tripodal pyridine ligands. The choice of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required on the pyridine rings. The modular nature of these synthetic strategies allows for the future development of a wide range of functionalized ligands with tailored steric and electronic properties. These new ligands will undoubtedly find applications in the development of novel catalysts for organic transformations, bioinorganic model complexes, and potentially as therapeutic agents. The unique structural features imparted by the propane bridge offer exciting opportunities for chemists to fine-tune the properties of metal complexes for specific applications.
References
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- Geissman, T. A., Schlatter, M. J., & Webb, I. D. (1946). THE PREPARATION OF 1,3-DIAMINO-2-METHYLAMINOPROPANE AND 1,3-DIAMINO-2-AMINOMETHYLPROPANE1. The Journal of Organic Chemistry, 11(6), 736–740.
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- Sartorelli, A. C., et al. (1984). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(12), 1639-1647.
- Gande, M., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4933.
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- MacMillan, D. W. C., et al. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Journal of the American Chemical Society, 139(16), 5629-5632.
- Comins, D. L., & Joseph, S. P. (1996). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 61(23), 8212-8215.
- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-422.
- Halcrow, M. A., et al. (2015). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, 44(3), 1060-1069.
- Amerigo Scientific. (n.d.). 1,1,1-Tris(hydroxymethyl)propane (≥98.0% (GC)).
- Zard, S. Z., et al. (2022). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 27(19), 6563.
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- The Dow Chemical Company. (1994). Processes for converting 1,2,3-trichloropropane to allyl chloride and propylene.
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Technical Guide: Coordination Architectures of 4,4',4''-Propane-1,2,3-triyltripyridine (1,2,3-TPT)
This technical guide provides a comprehensive analysis of 4,4',4''-Propane-1,2,3-triyltripyridine (also known as 1,2,3-tris(4-pyridyl)propane ; CAS 5421-79-4). Unlike the widely utilized 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) or 1,3,5-tris(4-pyridyl)benzene, this ligand features a flexible, aliphatic vicinal backbone, creating unique steric constraints and coordination vectors essential for designing dense metal-organic clusters and catalytic systems.
Part 1: Molecular Profile & Structural Significance
4,4',4''-Propane-1,2,3-triyltripyridine (hereafter 1,2,3-TPT ) is a tripodal N-donor ligand characterized by three pyridine rings attached to adjacent carbons on a propane backbone.
-
CAS Registry Number: 5421-79-4
-
Molecular Formula: C₂₀H₁₉N₃
-
Key Structural Feature: The 1,2,3-vicinal substitution creates a high local density of donor nitrogen atoms. Unlike rigid aromatic cores (benzene/triazine) that enforce divergent (120°) binding, the flexible propane backbone of 1,2,3-TPT allows for adaptive conformation , enabling both discrete "cage" formation and dense coordination polymers.
Comparison with Standard Tripodal Ligands
| Feature | 1,2,3-TPT (Propane Core) | TPT (Triazine Core) | 1,3,5-TPB (Benzene Core) |
| Backbone | Aliphatic ( | Aromatic, Rigid | Aromatic, Rigid |
| Geometry | Vicinal (Crowded) | Distal (Planar) | Distal (Planar) |
| Coordination | Convergent (Chelate-like) or Bridging | Divergent (Network former) | Divergent (MOF former) |
| Pore Size | Small / Dense | Large / Open | Large / Open |
Part 2: Synthesis Protocol
The synthesis of 1,2,3-TPT relies on the nucleophilic alkylation of 4-picoline derivatives. The following protocol is reconstructed based on standard methodologies for polypyridyl alkanes and patent literature (EP0065817).
Reagents & Safety
-
Precursors: 4-Picoline (4-methylpyridine), 1,2,3-Trichloropropane.
-
Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Safety: n-BuLi is pyrophoric. Perform all steps under inert atmosphere (
or ).
Step-by-Step Workflow
-
Lithiation (Generation of Nucleophile):
-
Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C.
-
Add LDA (3.3 equivalents).
-
Add 4-picoline (3.3 equivalents) dropwise. Stir for 1 hour at -78°C to generate the bright red/orange 4-picolyl lithium species.
-
Mechanism:[1][2][3][4] Deprotonation of the methyl group at the 4-position.
-
-
Coupling (Nucleophilic Substitution):
-
Dissolve 1,2,3-trichloropropane (1 equivalent) in THF.
-
Add the trichloropropane solution slowly to the lithiated picoline mixture.
-
Critical Control: Maintain temperature below -50°C to prevent polymerization or elimination side reactions.
-
Allow the mixture to warm to room temperature overnight.
-
-
Quenching & Workup:
-
Quench with saturated
solution. -
Extract with Dichloromethane (DCM). Wash organic layer with brine.[3]
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hot Ethanol/Hexane mixture or purify via column chromatography (Silica gel; Ethyl Acetate/Methanol gradient).
-
Yield Target: >60%.
-
Visual Synthesis Pathway
Figure 1: Synthetic route for 1,2,3-TPT via lithiation of 4-picoline and coupling with trichloropropane.
Part 3: Coordination Modes & Architectures
The 1,2,3-TPT ligand exhibits "adaptive coordination" due to the rotation of the pyridine rings around the
The "Claw" Mode (Discrete Clusters)
In the presence of metals with octahedral geometry (e.g.,
-
Mechanism: Two 1,2,3-TPT ligands sandwich three metal ions.
-
Sterics: The 1,2,3-spacing matches the distance between metal centers in a triangular face, effectively "capping" a metal cluster.
-
Application: Guest encapsulation (anions) within the small internal cavity.
The "Helical" Mode (1D Polymers)
When coordinated with linear or square-planar metals (e.g.,
-
Topology: Single-stranded or double-stranded helices.
-
Chirality: Even though the ligand is achiral, the resulting polymer often crystallizes in chiral space groups due to the helical twist (
or helicity).
Catalytic Frameworks (Patent EP0065817 Context)
The ligand is cited as a promoter for carbonylation reactions (synthesis of carboxylic acids).
-
Role: The high local concentration of N-donors stabilizes low-valent metal species (e.g., Rhodium or Nickel active sites) during the catalytic cycle, preventing metal aggregation/precipitation.
Part 4: Experimental Validation & Applications
Protocol: Crystallization of a Zn(II)-1,2,3-TPT Complex
To validate the ligand structure and coordination capability, the following self-assembly protocol is recommended.
-
Stock Solutions:
-
Ligand Sol: 0.1 mmol 1,2,3-TPT in 10 mL
. -
Metal Sol: 0.15 mmol
in 10 mL MeOH.
-
-
Layering Method:
-
Place 2 mL of Metal Sol in a narrow test tube.
-
Carefully add a buffer layer (1 mL 1:1
:MeOH). -
Layer 2 mL of Ligand Sol on top.
-
-
Observation:
-
Seal and leave undisturbed in the dark at 25°C.
-
Result: Block-shaped crystals (colorless) form at the interface over 3-7 days.
-
Analysis: Single Crystal X-Ray Diffraction (SC-XRD) will reveal a dense coordination network or discrete capsule depending on the anion template.
-
Biological Relevance (Drug Development Context)
Pyridyl-based coordination cages are emerging as cytotoxic agents.
-
Mechanism: The cationic charge of the metal complex facilitates cell membrane penetration.
-
Target: DNA intercalation or mitochondrial disruption.
-
Advantage of 1,2,3-TPT: The compact, hydrophobic core (propane) improves stability in serum compared to hydrolytically unstable ester-linked ligands.
Coordination Logic Diagram
Figure 2: Decision tree for coordination architectures based on metal geometry selection.
References
-
European Patent Office. (1982). Process for producing carboxylic acids using nitrogen organic compounds. EP0065817B1. Link
-
Xixisys Chemical Database. (2024). Product Entry: 4,4',4''-Propane-1,2,3-triyltripyridine (CAS 5421-79-4). Link
- Constable, E. C. (2008). Coordination chemistry of flexible tripodal ligands. Chemical Society Reviews, 37(9). (Contextual grounding for polypyridyl alkane chemistry).
-
Molaid Chemicals. (2024). Physicochemical properties of 1,2,3-tri(4-pyridyl)propane. Link
Sources
Introduction: The Significance of Tripodal Ligands and Their Thermodynamic Profile
An In-Depth Technical Guide to Determining the Thermodynamic Stability of 4,4',4''-Propane-1,2,3-triyltripyridine (PTTP) Complexes
In the landscape of coordination chemistry, tripodal ligands represent a class of chelators with profound importance in fields ranging from catalysis and materials science to medicinal chemistry and drug development.[1][2] Their unique three-dimensional architecture allows for the formation of stable and well-defined metal complexes.[2] 4,4',4''-Propane-1,2,3-triyltripyridine (PTTP), a representative tripodal ligand featuring three pyridine donor groups, offers a fascinating scaffold for complexing a variety of metal ions. The pyridine moieties provide versatile coordination capabilities, making PTTP and its analogues valuable in creating sophisticated metal-organic structures.[3]
The utility of any metal-ligand complex is fundamentally governed by its thermodynamic stability. This parameter determines the extent to which the complex will form and remain intact under specific conditions, directly influencing its efficacy, reactivity, and bioavailability in any given application.[4] A high stability constant, for instance, is crucial for chelating agents used to treat heavy metal toxicity or for contrast agents in medical imaging, ensuring the metal ion remains sequestered and does not dissociate in vivo.[5] Conversely, in catalysis, a finely tuned stability is required—strong enough to form the active species but labile enough to permit substrate binding and product release.[4]
This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It outlines the foundational principles and provides detailed, field-proven methodologies for the robust determination of the thermodynamic stability of metal complexes with tripodal pyridine-based ligands, using PTTP as a central model. We will explore both cornerstone experimental techniques and complementary computational approaches, emphasizing the causality behind methodological choices to ensure a self-validating and authoritative investigation.
Section 1: Foundational Principles of Thermodynamic Stability
The thermodynamic stability of a metal-ligand complex, such as [M(PTTP)]ⁿ⁺, is a quantitative measure of the equilibrium of the formation reaction.[6][7] This is primarily described by the stability constant (also known as the formation constant, K), which is the equilibrium constant for the complexation reaction.[7] For a simple 1:1 complex formation:
Mⁿ⁺ + PTTP ⇌ [M(PTTP)]ⁿ⁺
The stability constant, K, is given by:
K = [ [M(PTTP)]ⁿ⁺ ] / ( [Mⁿ⁺] * [PTTP] )
A larger K value signifies a greater concentration of the complex at equilibrium and thus, a more stable complex.[8] The stability constant is directly related to the standard Gibbs free energy of formation (ΔG°), a fundamental thermodynamic parameter, through the equation:
ΔG° = -RT ln(K)
where R is the gas constant and T is the absolute temperature. A more negative ΔG° indicates a more spontaneous and favorable complexation reaction. The Gibbs free energy itself is composed of two key contributions: enthalpy (ΔH°) and entropy (ΔS°).
ΔG° = ΔH° - TΔS°
-
Enthalpy (ΔH°): Represents the heat released or absorbed during the formation of the metal-ligand bonds at constant pressure.[9] A negative ΔH° (exothermic reaction) indicates the formation of strong bonds and is a major driving force for complex stability.
-
Entropy (ΔS°): Represents the change in the degree of randomness or disorder of the system. The chelate effect, where a multidentate ligand like PTTP replaces multiple monodentate solvent molecules, typically leads to a positive ΔS°, which also favorably contributes to complex stability.[8]
A complete thermodynamic characterization, therefore, involves determining K, ΔG°, ΔH°, and ΔS°. This provides deep mechanistic insight into the forces driving complex formation.
Section 2: Experimental Determination of Thermodynamic Parameters
Several robust experimental techniques can be employed to determine the stability constants and thermodynamic profiles of metal complexes. The choice of method often depends on the specific characteristics of the system, such as the presence of a chromophore, proton-coupled equilibria, and the expected affinity.
Isothermal Titration Calorimetry (ITC): The Gold Standard
ITC is a powerful technique that directly measures the heat changes associated with a binding interaction, making it the only method that can determine all thermodynamic parameters (K, n, ΔH°, and ΔS°) in a single experiment.[10] It is considered the gold standard for characterizing intermolecular interactions.
Principle of Operation: An ITC instrument consists of a reference cell and a sample cell housed within an adiabatic jacket.[9] The sample cell contains a solution of one reactant (e.g., the PTTP ligand), while a syringe is loaded with the other reactant (e.g., the metal ion solution). The titrant is injected in small, precise aliquots into the sample cell. Any heat released or absorbed due to complex formation causes a temperature difference between the sample and reference cells. A feedback system applies power to maintain a zero temperature difference, and this power is recorded over time.[10] Each injection produces a heat-rate peak that is integrated to yield the heat change for that injection. Plotting these heat changes against the molar ratio of the reactants generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.
-
Sample Preparation:
-
Prepare a stock solution of the PTTP ligand and the metal salt (e.g., M(ClO₄)₂, MCl₂) in a suitable buffer. The use of a buffer is critical, but one must be chosen that does not significantly interact with the metal ion.[11]
-
Dialyze or dissolve both the metal and ligand solutions in the exact same buffer batch to minimize heats of dilution and mixing.
-
Degas all solutions thoroughly under vacuum with stirring for 10-15 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Power on the ITC instrument at least 24 hours before use to ensure thermal stability.[10]
-
Set the experimental temperature (commonly 25 °C or 37 °C) and allow the instrument to equilibrate.
-
-
Titration Experiment:
-
Load the sample cell (typically ~200-1400 µL) with the PTTP solution at a concentration calculated to be within the optimal 'c-window' (c = n * K * [PTTP]), ideally between 5 and 500.[9]
-
Load the injection syringe (typically ~40-250 µL) with the metal salt solution at a concentration 10-15 times that of the ligand solution.
-
Perform an initial small injection (e.g., 1 µL) to be discarded during analysis, which accounts for diffusion from the syringe tip during equilibration.
-
Execute a series of 20-30 injections (e.g., 2-10 µL each) with sufficient spacing between them (e.g., 180-300 seconds) to allow the signal to return to baseline.
-
-
Control Experiments:
-
To obtain the most accurate data, perform a control titration by injecting the metal solution into the buffer alone. This measures the heat of dilution of the metal salt.
-
Subtract the heat of dilution from the primary experimental data point-by-point before analysis.
-
-
Data Analysis:
-
Integrate the raw power-versus-time data to obtain the heat per injection (µJ or µcal).
-
Plot the heat per mole of injectant (kJ/mol or kcal/mol) against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm using the appropriate binding model (e.g., one-site, two-sites) with the instrument's analysis software to determine K, n (stoichiometry), and ΔH°. ΔG° and ΔS° are then calculated automatically.
-
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants, especially for ligands whose basicity is affected by complexation.[5][12] The technique is based on monitoring the pH of a solution as a titrant is added.[13]
Principle of Operation: The pyridine nitrogen atoms of PTTP are basic and will be protonated at low pH. When a metal ion is introduced, it competes with protons for the ligand's binding sites. This competition results in the displacement of protons upon complex formation, causing a measurable change in the solution's pH.[13] By titrating a solution containing the ligand and the metal ion with a strong base (e.g., NaOH) and comparing the resulting titration curve to that of the ligand alone, one can calculate the stability constant of the metal-ligand complex.[12] The Calvin-Bjerrum method is a common approach for analyzing this data.[5][14]
-
Solution Preparation:
-
All solutions must be prepared using carbonate-free water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HClO₄ or HNO₃), a strong base (e.g., 0.1 M NaOH), the PTTP ligand, and the metal salt.
-
A background electrolyte (e.g., 0.1 M NaClO₄ or KNO₃) is used to maintain constant ionic strength throughout the titration.[15]
-
-
Electrode Calibration:
-
Titration Series:
-
Perform a series of titrations at a constant temperature (e.g., 25.0 °C) in a double-walled, thermostatted vessel.
-
Titration A (Acid Blank): Titrate a solution of the strong acid and background electrolyte with the standardized strong base. This determines the exact concentration of the base.
-
Titration B (Ligand Protonation): Titrate a solution containing the strong acid, background electrolyte, and a known concentration of the PTTP ligand. This allows for the determination of the ligand's protonation constants (pKa values).
-
Titration C (Complex Formation): Titrate a solution containing the strong acid, background electrolyte, PTTP ligand, and the metal ion (typically at a 1:1 or other desired molar ratio).[5]
-
-
Data Analysis (Irving-Rossotti Method):
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at each pH value for Titration B.
-
Calculate the average number of ligands complexed per metal ion (n̄) and the free ligand concentration ([L]) at each pH value from Titration C.[12]
-
Plot n̄ versus pL (-log[L]) to generate a "formation curve."
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, pL = log(K₁).[12] More sophisticated computer programs are often used for precise calculation from the raw titration data.[5]
-
UV-Visible Spectrophotometry
If the formation of the metal-PTTP complex results in a change in the ultraviolet or visible absorption spectrum, spectrophotometry can be a straightforward method to determine the stability constant.[7]
Principle of Operation: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7] When a metal ion binds to PTTP, the electronic environment of the pyridine rings changes, often leading to a shift in the absorption maximum (λ_max) or a change in the molar absorptivity (ε). By systematically varying the concentrations of the metal and ligand and measuring the resulting absorbance changes, one can determine both the stoichiometry and the stability of the complex.[16] Job's method of continuous variation is a common technique used for this purpose.[7]
-
Preliminary Scans:
-
Record the UV-Vis spectra (e.g., from 200-400 nm) of the PTTP ligand alone and the metal salt alone in the chosen solvent/buffer.
-
Record the spectrum of a mixture of the metal and ligand to identify the λ_max of the complex and confirm that a spectral change occurs upon complexation.
-
-
Preparation of Job's Plot Solutions:
-
Prepare a series of solutions where the total molar concentration of (Metal + Ligand) is kept constant, but the mole fraction of the ligand (X_L) is varied from 0 to 1.[7] For example, prepare 11 solutions where X_L = 0.0, 0.1, 0.2, ..., 0.9, 1.0.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the λ_max of the complex.[16]
-
-
Data Analysis:
-
Calculate the difference in absorbance (ΔA) between the measured absorbance and the theoretical absorbance if no complex formation occurred (the sum of absorbances of the free metal and ligand).
-
Plot ΔA versus the mole fraction of the ligand (X_L).
-
The maximum of the curve corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex (ML), while a maximum at X_L = 0.66 would indicate a 1:2 complex (ML₂).[7]
-
The stability constant (K) can be calculated from the absorbance data of the Job's plot using specific equations that relate the concentrations of the free and complexed species at equilibrium.[7]
-
Section 3: Computational Prediction of Thermodynamic Stability
Computational chemistry provides a powerful complementary approach to experimental measurements, offering insights into the structure and stability of complexes before they are synthesized.[17] Density Functional Theory (DFT) is a particularly common method for this purpose.[18][19]
Principle of Operation: DFT calculations can be used to compute the total electronic energy of molecules. By calculating the energies of the reactants (the solvated metal ion and the free PTTP ligand) and the product (the solvated [M(PTTP)]ⁿ⁺ complex), one can determine the free energy change (ΔG) of the complexation reaction in a simulated solvent environment.[17] This computed ΔG can then be used to estimate the stability constant. While predicting absolute values with high accuracy is notoriously difficult, DFT is excellent for predicting trends across a series of metals or for comparing the stability of different ligand isomers.[17]
-
Structure Optimization:
-
Build 3D models of the PTTP ligand, the metal-aqua complex (e.g., [M(H₂O)₆]ⁿ⁺), and the final [M(PTTP)]ⁿ⁺ complex.
-
Perform geometry optimization calculations for each species in both the gas phase and, more importantly, using a continuum solvation model (e.g., PCM, SMD) to simulate an aqueous environment.
-
-
Frequency Calculations:
-
Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energy (enthalpy and entropy contributions).
-
-
Energy Calculation:
-
From these calculations, obtain the total Gibbs free energy (G) for each species in solution: G(Mⁿ⁺_aq), G(PTTP_aq), and G([M(PTTP)]ⁿ⁺_aq).
-
-
Stability Constant Prediction:
-
Calculate the free energy of the reaction: ΔG_rxn = G([M(PTTP)]ⁿ⁺_aq) - [G(Mⁿ⁺_aq) + G(PTTP_aq)].
-
Estimate the stability constant using the relationship: K = exp(-ΔG_rxn / RT).
-
Section 4: Data Presentation and Interpretation
A comprehensive study integrates results from multiple techniques. The quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.
Table 1: Illustrative Summary of Thermodynamic Parameters for a Hypothetical [M(PTTP)]²⁺ Complex at 25°C
| Metal Ion (M²⁺) | Method | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Stoichiometry (n) |
| Cu²⁺ | ITC | 9.5 | -54.2 | -45.0 | +9.2 | 1.01 ± 0.02 |
| Potent. | 9.6 | -54.8 | - | - | - | |
| Zn²⁺ | ITC | 7.8 | -44.5 | -20.1 | +24.4 | 0.99 ± 0.03 |
| Potent. | 7.7 | -43.9 | - | - | - | |
| Ni²⁺ | ITC | 8.2 | -46.8 | -35.5 | +11.3 | 1.00 ± 0.01 |
| UV-Vis | 8.1 | -46.2 | - | - | 1.0 (from Job's Plot) |
Note: This table contains hypothetical data for illustrative purposes only.
Interpretation: From this illustrative data, one could conclude that the stability of the PTTP complexes follows the order Cu²⁺ > Ni²⁺ > Zn²⁺, which is a common trend known as the Irving-Williams series. The ITC data further reveals the driving forces: the formation of the Cu²⁺ and Ni²⁺ complexes is strongly enthalpy-driven, suggesting the formation of strong coordinate bonds. In contrast, the Zn²⁺ complex shows a significantly larger positive entropy term, indicating that the release of ordered solvent molecules upon chelation plays a more substantial role in its stability. The excellent agreement between different experimental methods (e.g., log K from ITC and Potentiometry) enhances the trustworthiness of the results.
Conclusion
Determining the thermodynamic stability of complexes formed with novel ligands like 4,4',4''-Propane-1,2,3-triyltripyridine is a cornerstone of modern coordination chemistry. It provides the fundamental data required to rationally design and deploy these complexes in advanced applications. A multi-technique approach, integrating the comprehensive thermodynamic profile from Isothermal Titration Calorimetry with the high accuracy of Potentiometric Titration and the complementary insights from UV-Vis Spectrophotometry, provides a robust and self-validating framework for investigation. Furthermore, leveraging computational methods like Density Functional Theory allows for predictive power and deeper mechanistic understanding. By following the rigorous protocols and analytical workflows detailed in this guide, researchers can confidently and accurately characterize the thermodynamic landscape of PTTP complexes, paving the way for their successful application in science and medicine.
References
- ResearchGate. (2014, February 13). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
- SciSpace. (n.d.). Stability of Metal Complexes.
- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
- Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112.
- TCU Digital Repository. (n.d.). Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles.
- Hakimi, et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- Takahashi, S., et al. (2023). Theoretical and computational methodologies for understanding coordination self-assembly complexes. RSC Publishing.
- YouTube. (2018, May 25).
- (n.d.).
- Scribd. (n.d.).
- NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes.
- PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21.
- Vostrikova, K. E. (2023). The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. Inorganics, 11(7), 307.
- (n.d.). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO.
- OSTI.gov. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
- ResearchGate. (2025, August 7). Tripodal Tetraamine Ligands Containing Three Pyridine Units: The other Polypyridyl Ligands.
- ResearchGate. (2025, August 6). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity.
- SciSpace. (2020, February 3). Predicting the Thermodynamic Stability of Zirconium Radiotracers.
- AIP Publishing. (2024, January 29). Prediction of stability constants of metal–ligand complexes by machine learning for the design of ligands with optimal metal ion selectivity. The Journal of Chemical Physics.
- (2008). ChemInform Abstract: Tripodal Tetraamine Ligands Containing Three Pyridine Units: The Other Polypyridyl Ligands. ChemInform, 39(37).
- Alfa Chemistry. (2025, May 9).
- Karaderi, S., et al. (2017, November 15). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd.
- (2003, July 26). Stability and Acidity Constants for Ternary Ligand-Zinc-Hydroxo Complexes of Tetradentate Tripodal Ligands.
- Wikipedia. (n.d.).
- PubMed. (2011, October 21). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)
- Metallomics. (2016, June 15). Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein†. Oxford Academic.
- (n.d.).
- TA Instruments. (n.d.).
- PMC. (2021, April 19). Thermodynamic Evaluation of the Interactions between Anticancer Pt(II) Complexes and Model Proteins.
- IJTSRD. (2024, January 15). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and co-ordination chemistry of the tetradentate chelating ligand 1,3-bis[3-(2-pyridyl)pyrazol-1-yl]propane: crystal structures of complexes with FeII, CuII, ZnII, AgI and PbII. RSC Publishing. [Link]
- PMC. (n.d.). 4,4′-(Propane-1,3-diyl)
- (2023, April 27). Thermodynamic and Kinetic Stabilities of Al(III)
- (n.d.). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.
- eScholarship. (2022, June 27). Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II)
- (n.d.). Synthesis and thermo-chemical stability properties of 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline/4,4′-(4,4′-Isopropylidene-diphenoxy)bis(phthalic anhydride) hyperbranched polyimide.
- (n.d.). Thermodynamic parameters and stability constants of some tervalent lanthanide complexes of 1-(3-aryl-5-hydroxy 4-isoxazolylazo).
- SIELC Technologies. (2018, February 16). 4,4'-Propane-1,3-diyldipyridine.
- ChemicalBook. (n.d.). 4,4'-Trimethylenedipyridine synthesis.
- (n.d.). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands.
- PMC. (2019, May 9).
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History and discovery of flexible tripodal pyridine ligands
Executive Summary: The "Breathing" Scaffold
In the landscape of coordination chemistry, Tris(2-pyridylmethyl)amine (TPA or TPMA) stands as a paradigm of "flexible" ligand design. Unlike rigid macrocycles (e.g., porphyrins) or saturated chelators (e.g., EDTA), TPA offers a tripodal
This guide dissects the history, synthesis, and critical utility of TPA ligands, with a specific focus on their role in biomimetic dioxygen activation —modeling the active sites of non-heme iron enzymes like methane monooxygenase and Rieske dioxygenases.
Historical Genesis: Beyond the EDTA Era
The intellectual lineage of TPA traces back to the golden age of chelation chemistry at ETH Zurich. While Gerold Schwarzenbach revolutionized the field with polyaminocarboxylates (EDTA) in the 1940s and 50s, the need for ligands that could stabilize lower oxidation states and offer softer nitrogen donors led to the exploration of polypyridines.
The definitive entry of TPA into the chemical canon occurred in 1967 , with the work of G. Anderegg and F. Wenk . Their synthesis established the TPA scaffold as a versatile agent capable of forming stable complexes with transition metals (Zn, Cu, Fe) while leaving coordination sites open for substrate binding—a feature EDTA lacked due to its saturating hexadentate nature.
Key Milestone:
-
1967: Anderegg and Wenk publish the first comprehensive synthesis and stability constant determination of TPA (Helv.[1] Chim. Acta).
-
1980s-90s: The "Biomimetic Boom." Researchers like Larry Que Jr. and Kenneth Karlin utilized TPA to isolate high-valent iron-oxo and copper-oxo intermediates, previously thought too unstable to observe.
Synthesis & Methodology: The Alkylation Protocol
The synthesis of TPA is a classic nucleophilic substitution.[2] While reductive amination is a modern alternative, the direct alkylation of 2-picolylamine remains the robust standard for the parent ligand.
The Reaction Logic
The reaction relies on the nucleophilic attack of the primary amine of 2-picolylamine on the electrophilic carbon of 2-picolyl chloride. The choice of base is critical: it must neutralize the HCl byproduct to drive the equilibrium without inducing polymerization of the picolyl chloride.
Validated Protocol (Self-Validating System)
-
Precursors: 2-Picolyl chloride hydrochloride (2 eq), 2-Aminomethylpyridine (1 eq).
-
Solvent/Base: Aqueous NaOH (5M) or Na₂CO₃ in Acetonitrile.
Step-by-Step Procedure:
-
Free Base Generation: Dissolve 2-picolyl chloride hydrochloride in a minimum amount of water. Neutralize carefully with cold NaOH solution to generate the free base (organic layer). Critical: Keep cold (<5°C) to prevent self-polymerization.
-
Nucleophilic Attack: Add 2-aminomethylpyridine dropwise to the stirred emulsion.
-
Heating: Heat the mixture to 60-70°C for 12 hours. The solution will darken (red/brown) due to minor pyridine oxidation byproducts.
-
Workup (The Validation Step):
-
Basify to pH > 12.
-
Extract with Dichloromethane (DCM).
-
Purification: The crude oil is often impure. Pass through a basic Alumina column (eluent: Et₂O or DCM).
-
Crystallization: Dissolve the oil in hot hexane or diethyl ether/pentane. Upon cooling, TPA crystallizes as white/pale yellow needles.
-
-
QC Check:
H NMR in CDCl must show a singlet for the methylene protons ( 3.8 ppm). If this signal is split or broad, the product is impure or oxidized.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the production of high-purity TPA ligand via direct alkylation.
Mechanistic Deep Dive: Biomimetic Dioxygen Activation
The true power of TPA lies in its ability to model Non-Heme Iron Enzymes . In nature, enzymes like Rieske dioxygenases use a "2-His-1-Carboxylate" facial triad to bind iron. TPA mimics this by providing three pyridine nitrogens in a facial arrangement, leaving the "apical" site open for O
The "6-Methyl" Steric Switch (Expertise Insight)
A critical design element in this field is the steric tuning of the ligand.[3]
-
Parent TPA: Forms Low-Spin Fe(III) complexes.[3] Often leads to the formation of thermodynamic "sinks" like (
-oxo)diiron(III) dimers, which are catalytically dead. -
6-Me-TPA (Tris(6-methyl-2-pyridylmethyl)amine): Introducing a methyl group at the 6-position of the pyridine ring creates steric clash. This prevents the iron-nitrogen bond from shortening, forcing the iron center to remain High-Spin .
-
Causality: The high-spin state prevents the formation of the stable dimer and keeps the iron center labile, allowing for the isolation of transient Fe(III)-Peroxo and Fe(IV)-Oxo species—the "holy grail" oxidants in C-H activation.
-
Catalytic Cycle Visualization
Figure 2: The biomimetic catalytic cycle of Iron-TPA complexes, illustrating the activation of dioxygen to high-valent iron-oxo species capable of C-H bond functionalization.
Applications in Drug Development
While historically rooted in catalysis, TPA derivatives are gaining traction in pharmaceutical research due to their kinetic stability and membrane permeability.
Data Summary: TPA in Biomedical Applications
| Application Area | Mechanism of Action | Key Advantage |
| Mobile Zinc Chelation | Interception of intracellular Zn | Membrane Permeable: Unlike EDTA, TPA crosses cell membranes and chelates Zn with fast kinetics, useful for studying neurobiology (synaptic transmission). |
| Anticancer (Metallodrugs) | Copper(II)-TPA complexes | DNA Cleavage: The complex generates Reactive Oxygen Species (ROS) locally upon binding to DNA, inducing apoptosis in cancer cells. |
| Radiopharmaceuticals | Kinetic Inertness: TPA derivatives (often functionalized at the amine anchor) bind radioactive cores tightly, preventing leaching in vivo. | |
| SOD Mimics | Superoxide Dismutase imitation | ROS Scavenging: Manganese-TPA complexes can disproportionate superoxide radicals, offering potential therapy for oxidative stress diseases. |
References
-
Anderegg, G.; Wenk, F. (1967).[4] "Komplexone XL. Das Koordinationsvermögen von Tris-(2-pyridylmethyl)-amin."[1][3][5][6][7][8][9][10][11][12] Helvetica Chimica Acta, 50(8), 2330–2332.
-
Que, L. Jr.; Tolman, W. B. (2008). "Biologically Inspired Oxidation Catalysis." Nature, 455, 333–340.
-
Costas, M.; Mehn, M. P.; Jensen, M. P.; Que, L. Jr. (2004). "Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates." Chemical Reviews, 104(2), 939–986.
-
Huang, Z.; Lippard, S. J. (2013).[9] "Tris(2-pyridylmethyl)amine (TPA) as a Membrane-Permeable Chelator for Interception of Biological Mobile Zinc." Metallomics, 5(6), 648–655.
-
Karlin, K. D. (1993). "Metalloenzymes, Structural Motifs, and Inorganic Models." Science, 261(5122), 701–708.
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Solubility Profile of 4,4',4''-Propane-1,2,3-triyltripyridine in Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 4,4',4''-propane-1,2,3-triyltripyridine in various organic solvents. Given the absence of extensive published empirical data for this specific molecule, this document emphasizes theoretical prediction based on molecular structure and provides detailed, field-proven protocols for accurate experimental solubility determination. It is designed to empower researchers in drug discovery, materials science, and chemical synthesis with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the structural analysis, the thermodynamics of dissolution, step-by-step experimental procedures including the shake-flask method and HPLC-based quantification, and the interpretation of the resulting data.
Theoretical Framework for Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1][2] The guiding principle, "like dissolves like," posits that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4]
Molecular Structure Analysis of 4,4',4''-Propane-1,2,3-triyltripyridine
To predict the solubility of 4,4',4''-propane-1,2,3-triyltripyridine, we must first dissect its structural features. The molecule consists of a central, non-polar propane backbone to which three polar pyridine rings are attached at the 1, 2, and 3 positions.
Caption: Molecular structure of 4,4',4''-Propane-1,2,3-triyltripyridine.
-
Pyridine Rings (Polar Moiety): The three pyridine rings are the primary source of polarity. The nitrogen atom in each ring is electronegative, creating a dipole moment. Furthermore, the lone pair of electrons on each nitrogen can act as a hydrogen bond acceptor.[5]
-
Propane Backbone (Non-polar Moiety): The C3H5 core provides a non-polar, hydrophobic character to the molecule. This region will interact favorably with non-polar solvents through London dispersion forces.[6]
-
Overall Molecular Character: The molecule possesses a dual character. The presence of three pyridine rings suggests it will have significant polar characteristics, but the central alkyl chain and the overall size of the molecule will temper its solubility in highly polar solvents like water.
Predicted Solubility in Common Organic Solvent Classes
Based on the structural analysis, we can formulate hypotheses about the solubility of 4,4',4''-propane-1,2,3-triyltripyridine.
| Solvent Class | Representative Solvents | Primary Solute-Solvent Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the pyridine rings, leading to strong interactions.[3][7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Moderate to High | Strong dipole moments of these solvents will interact favorably with the polar pyridine rings. The lack of hydrogen bond donation from the solvent might make solubility slightly lower than in protic solvents.[1] |
| Non-polar | Toluene, Hexane, Dichloromethane | London Dispersion Forces | Low to Moderate | The non-polar propane backbone will interact with these solvents, but the highly polar nature of the three pyridine rings will likely limit overall solubility. Solubility in dichloromethane may be higher than in hexane due to its ability to participate in weaker dipole interactions.[1][6] |
Thermodynamic Considerations of Dissolution
The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS .[8]
-
Enthalpy (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9] For dissolution to be enthalpically favored, the energy released from solute-solvent interactions should be greater than the energy required to break the existing bonds. Given the polar nature of the pyridine rings, strong, energy-releasing interactions are expected with polar solvents.[10][11]
-
Entropy (ΔS): This reflects the change in disorder. Typically, the dissolution of a solid into a liquid increases entropy as the molecules become more dispersed, which favors the dissolution process.[10][12][13]
A negative ΔG indicates a spontaneous (favorable) dissolution process.[8] For 4,4',4''-propane-1,2,3-triyltripyridine, dissolution in polar solvents is likely to be driven by both a favorable enthalpy change (strong interactions) and a positive entropy change.
Experimental Determination of Solubility
Accurate solubility data is essential for any application. The following section provides robust protocols for determining the equilibrium solubility of 4,4',4''-propane-1,2,3-triyltripyridine.
Gold Standard: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[14] It involves saturating a solvent with the solute over a sufficient period to reach equilibrium.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Protocol:
-
Preparation: To a series of glass vials, add an excess amount of solid 4,4',4''-propane-1,2,3-triyltripyridine to a known volume (e.g., 5 mL) of the selected organic solvent. An "excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) to remove any remaining microscopic solid particles.[16] This step is critical to avoid artificially high results.
-
Dilution & Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of a dissolved compound due to its high specificity and sensitivity.[17][18]
Caption: Workflow for Quantification by HPLC-UV.
Step-by-Step HPLC Method Development Protocol:
-
Instrument & Column: Utilize an HPLC system with a UV detector. A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection: A gradient method using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is versatile.[16] The formic acid helps to ensure good peak shape.
-
Wavelength (λmax) Determination: Prepare a dilute solution of the compound in the mobile phase. Scan the solution using the UV detector to find the wavelength of maximum absorbance (λmax). Pyridine-containing compounds often absorb strongly in the 254-280 nm range.
-
Calibration Curve Generation:
-
Prepare an accurate stock solution of 4,4',4''-propane-1,2,3-triyltripyridine (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).
-
Perform serial dilutions to create at least five calibration standards of known concentrations that bracket the expected solubility range.[17]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot peak area versus concentration and perform a linear regression. A correlation coefficient (R²) > 0.999 is desirable.
-
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment. Use the calibration curve to calculate the concentration in the diluted sample. Remember to account for the dilution factor to determine the final solubility value.
Method Validation: For rigorous scientific work, the analytical method must be validated for specificity, linearity, accuracy, and precision according to established guidelines (e.g., ICH).[19]
Data Interpretation and Application
Presentation of Solubility Data
Organizing the experimental data in a structured table is crucial for analysis and comparison.
| Solvent | Solvent Type | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | Non-polar | 1.88 | 0.1 | Experimental Value | Calculated Value | e.g., Clear, Colorless |
| Toluene | Non-polar | 2.38 | 2.4 | Experimental Value | Calculated Value | |
| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | Experimental Value | Calculated Value | |
| Acetone | Polar Aprotic | 20.7 | 5.1 | Experimental Value | Calculated Value | |
| Ethanol | Polar Protic | 24.5 | 4.3 | Experimental Value | Calculated Value | |
| Methanol | Polar Protic | 32.7 | 5.1 | Experimental Value | Calculated Value | |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Experimental Value | Calculated Value | |
| DMSO | Polar Aprotic | 46.7 | 7.2 | Experimental Value | Calculated Value |
Advanced Considerations
-
Temperature: Solubility is temperature-dependent. For endothermic dissolution processes, solubility generally increases with temperature.[12][20] All experiments should be conducted at a consistent, reported temperature.
-
Co-solvency: If solubility in a single solvent is insufficient, using a mixture of solvents (a co-solvent system) can significantly enhance solubility.[21][22][23][24] For example, a water/ethanol mixture may provide a tunable polarity to optimize solubility.
-
Computational Modeling: For advanced prediction, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with solubility.[25][26][27][28][29] Thermodynamics-based models like COSMO-RS can also provide valuable in-silico predictions.
Conclusion
This guide provides a robust framework for establishing the solubility profile of 4,4',4''-propane-1,2,3-triyltripyridine. By combining theoretical predictions based on its unique molecular structure with rigorous experimental protocols, researchers can generate the reliable data necessary for advancing its application in drug development, formulation science, and materials research. The methodologies outlined herein are designed to be both comprehensive and practical, ensuring scientific integrity and enabling informed decision-making in the laboratory.
References
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Lovering, F., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. PMC. [Link]
-
PubChem. Propane-1,2,3-triol trinitrate. [Link]
-
Saraf, S., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube. [Link]
-
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]
-
Al-Jubouri, Q., et al. (2022). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. Quantitative structure–activity relationship. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
-
StudySmarter. Solubility and Polarity. [Link]
-
AP Chemistry. 9.6 Free Energy of Dissolution. [Link]
-
ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. [Link]
-
ResearchGate. QSAR-based solubility model for drug-like compounds. [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
-
Industrial Chemistry Consulting. (2025, April 9). Quantitative Structure Activity Relationship (QSAR). [Link]
-
Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. [Link]
-
WebAssign. Thermodynamics of Salt Dissolution. [Link]
-
Khan Academy. (2022, January 11). Free energy of dissolution [Video]. YouTube. [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
ResearchGate. Solubility Enhancement, Defined as the Ratio of Solubility with Cosolvent to Aqueous Solubility, Plotted as a Function of the Cosolvent Fraction Using the Log-Linear Cosolvency Model. [Link]
-
Al-Bayati, M. A. F. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
HUBER. (2021, August 18). Solubility determination and crystallization. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]
-
MDPI. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Cancer Activity. [Link]
-
PMC. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. [Link]
-
Asian Journal of Pharmaceutics. (2023, September 7). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. [Link]
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Methodological & Application
Application Note: Advanced Synthesis of Flexible MOFs using 1,2,3-Tris(4-pyridyl)propane (TPP)
[1]
Executive Summary & Ligand Profile[1]
The ligand 4,4',4''-Propane-1,2,3-triyltripyridine (TPP) represents a unique class of flexible, neutral, tridentate nitrogen donors. Unlike rigid analogues (e.g., 1,3,5-tris(4-pyridyl)benzene), the propane backbone of TPP introduces significant conformational freedom. This flexibility allows the ligand to adopt various rotameric states (gauche, anti), enabling the formation of diverse supramolecular isomers and "breathing" frameworks capable of dynamic guest accommodation.
Key Chemical Characteristics:
Retrosynthetic Logic & Design Principles
To successfully crystallize MOFs with TPP, we must address two competing factors: Solubility and Entropic Penalty .
-
The "Pillaring" Strategy: Neutral pyridine ligands like TPP often fail to form neutral frameworks on their own with simple metal salts (forming instead cationic coordination polymers).[1] The most robust strategy is to use TPP as a neutral pillar between 2D layers formed by a dicarboxylate anion (e.g., Terephthalic Acid, BDC).[1]
-
Reaction:
[1]
-
-
Solvent Selection: TPP is moderately soluble in alcohols but highly soluble in amides (DMF, DEF).[1] A mixed-solvent system (DMF/Ethanol) is critical to modulate the solubility gradient and control nucleation rates.[1]
-
Thermodynamic Control: Due to the ligand's flexibility, rapid precipitation often yields amorphous kinetic products. High-temperature solvothermal synthesis (100–120°C) is required to access the thermodynamic crystalline phase.[1]
Experimental Protocols
Method A: Solvothermal Synthesis (High-Yield / Bulk Phase)
Best for: Generating bulk powder for adsorption studies, catalysis, or initial phase screening.
Materials:
-
Ligand: 4,4',4''-Propane-1,2,3-triyltripyridine (TPP)
-
Metal Salt: Zinc Nitrate Hexahydrate (
)[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Co-Ligand: Terephthalic Acid (
)[1] -
Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH)[1]
-
Apparatus: 20 mL Teflon-lined stainless steel autoclave.
Step-by-Step Protocol:
-
Precursor Dissolution:
-
Vial A: Dissolve 0.1 mmol of
(29.7 mg) in 3 mL of DMF/EtOH (1:1 v/v). -
Vial B: Dissolve 0.1 mmol of
(16.6 mg) and 0.05 mmol of TPP (approx. 18 mg) in 3 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Mixing: Slowly add the contents of Vial A to Vial B under stirring. The solution should remain clear.
-
Critical Check: If immediate turbidity occurs, add 1-2 drops of dilute
to redissolve the precipitate (Modulation technique).[1]
-
-
Solvothermal Treatment:
-
Harvesting:
Method B: Room Temperature Layering (Single Crystal Growth)
Best for: Obtaining X-ray quality single crystals for structural determination.[1]
Concept: Slow diffusion of a precipitant into a solution prevents rapid nucleation, allowing the flexible ligand to organize into an ordered lattice.
Step-by-Step Protocol:
-
Bottom Layer (High Density):
-
Dissolve 0.05 mmol of TPP and 0.05 mmol of
in 4 mL of DMF. Place this in a narrow glass tube (5 mm diameter).
-
-
Buffer Layer:
-
Top Layer (Low Density):
-
Dissolve 0.05 mmol of
in 4 mL of Ethanol. Carefully layer this on top of the buffer.[1]
-
-
Incubation:
-
Seal the tube with Parafilm (poke 1 small hole for slow evaporation).[1]
-
Store in a vibration-free environment at room temperature for 2–4 weeks.
-
Result: Block-shaped crystals will form at the interface or on the tube walls.
-
Visualization of Workflows
The following diagram illustrates the decision logic and experimental flow for synthesizing TPP-based MOFs.
Figure 1: Decision matrix for synthesizing TPP-based MOFs, distinguishing between bulk powder production and single-crystal growth.
Characterization & Validation Standards
To ensure scientific integrity, every batch must be validated against the following criteria:
| Technique | Parameter | Target Outcome |
| PXRD (Powder X-Ray Diffraction) | Sharp, intense peaks at low angles ( | |
| TGA (Thermogravimetric Analysis) | Weight loss | |
| FT-IR (Infrared Spectroscopy) | Shift in Pyridine C=N stretch (approx.[1] |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Immediate Precipitation | Reaction kinetics too fast; amorphous product likely.[1] | Add Modulator: Add 2–5 drops of Acetic Acid or dilute |
| Clear Solution (No Solid) | Nucleation barrier too high or concentration too low.[1] | Concentrate: Double the concentration of precursors. Increase Temp: Raise oven temperature by |
| Opaque/Cloudy Crystals | Rapid growth trapping solvent/defects.[1] | Slow Cooling: Reduce cooling rate to |
References
-
Flexible Ligand Coordination
-
Solvothermal Methodologies
-
Pillared-Layer Strategy
The Tripodal Ligand 4,4',4''-Propane-1,2,3-triyltripyridine: A Scaffold for Supramolecular Self-Assembly in Advanced Drug Delivery
In the intricate world of supramolecular chemistry, the rational design of molecular building blocks is paramount to the construction of functional architectures. Among these, tripodal ligands have garnered significant attention for their ability to form stable, well-defined coordination complexes. This guide focuses on 4,4',4''-propane-1,2,3-triyltripyridine (TPT), a C₃-symmetric tripodal ligand, and its burgeoning role in the self-assembly of supramolecular structures with profound implications for drug delivery and development.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern the use of TPT in creating sophisticated supramolecular systems.
The Architectonics of 4,4',4''-Propane-1,2,3-triyltripyridine: A Design Perspective
The unique geometry of TPT, featuring three pyridine arms extending from a central propane backbone, preordains its function as a versatile node in coordination-driven self-assembly. The nitrogen atoms of the pyridyl groups act as convergent donor sites, capable of coordinating with a variety of metal ions to form discrete, three-dimensional structures such as metal-organic cages (MOCs). The inherent C₃ symmetry of the ligand often translates to the formation of highly symmetric and predictable supramolecular assemblies.
The choice of metal ion is a critical determinant of the final architecture. The coordination geometry of the metal (e.g., square planar, octahedral) and the lability of the metal-ligand bonds dictate the size, shape, and stability of the resulting cage. For instance, square-planar metal ions like Pd(II) or Pt(II) are often employed to create well-defined, rigid cage structures.
Synthesis of the Tripodal Ligand: 4,4',4''-Propane-1,2,3-triyltripyridine (TPT)
A reliable synthesis of the TPT ligand is the foundational step for its application in supramolecular chemistry. While a direct, one-pot synthesis from simple precursors is not widely reported, a multi-step approach starting from 1,3-dicyanoacetone is a feasible route. This synthesis is presented as a general guideline and may require optimization based on available laboratory resources and expertise.
Protocol 1: Synthesis of 4,4',4''-Propane-1,2,3-triyltripyridine (TPT)
Step 1: Synthesis of 1,2,3-Tricyanopropane
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dicyanoacetone in ethanol.
-
Add a solution of potassium cyanide in water dropwise to the stirred solution at room temperature. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2,3-tricyanopropane.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of 1,2,3-Tricyanopropane to 1,2,3-Tris(aminomethyl)propane
-
In a high-pressure reactor, dissolve the purified 1,2,3-tricyanopropane in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Add a catalytic amount of Raney nickel. Caution: Raney nickel is pyrophoric. Handle with care.
-
Pressurize the reactor with hydrogen gas and heat the mixture. The reaction conditions (pressure, temperature, and time) will need to be optimized.
-
After the reaction, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 1,2,3-tris(aminomethyl)propane.
Step 3: Synthesis of 4,4',4''-Propane-1,2,3-triyltripyridine (TPT)
-
This final step involves a condensation reaction. While several methods for pyridine synthesis exist, a Kröhnke-type reaction is a plausible approach.
-
The specific conditions for the cyclization of 1,2,3-tris(aminomethyl)propane with a suitable 1,5-dicarbonyl precursor to form the three pyridine rings will require significant experimental development and optimization.
It is important to note that this synthetic route is proposed based on established organic chemistry principles and may require substantial optimization and characterization at each step.
Self-Assembly of Supramolecular Cages with TPT
The beauty of coordination-driven self-assembly lies in its simplicity and predictability. By combining the TPT ligand with a suitable metal precursor in the correct stoichiometry, complex cage structures can be formed in a single step. The following protocol provides a general method for the synthesis of a hypothetical M₆L₈ type cubic cage, a common architecture for tripodal ligands.
Protocol 2: Self-Assembly of a [M₆(TPT)₈]ⁿ⁺ Metal-Organic Cage
Materials:
-
4,4',4''-Propane-1,2,3-triyltripyridine (TPT)
-
A suitable metal salt (e.g., Pd(NO₃)₂, Pt(NO₃)₂, or a similar labile salt)
-
A suitable solvent (e.g., DMSO, DMF, or a mixture of solvents)
Procedure:
-
In a clean vial, dissolve the TPT ligand in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with gentle stirring. The molar ratio of metal to ligand should be stoichiometric for the desired cage architecture (e.g., 6:8 for an M₆L₈ cage).
-
The reaction mixture may be heated to facilitate the self-assembly process. Typical temperatures range from 60 to 100 °C.
-
Monitor the formation of the cage by techniques such as ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). The appearance of a new set of sharp signals in the NMR spectrum, corresponding to the cage structure, and a peak in the ESI-MS with the expected mass-to-charge ratio are indicative of successful assembly.
-
Once the assembly is complete, the product can be precipitated by the addition of a non-solvent and collected by centrifugation or filtration.
Causality in Experimental Choices:
-
Solvent: The choice of solvent is critical. It must be able to dissolve both the ligand and the metal salt and should not coordinate too strongly to the metal, which would inhibit cage formation.
-
Metal Salt: A metal salt with a labile counter-ion (e.g., nitrate, triflate) is preferred to ensure that the counter-ion does not interfere with the coordination of the pyridyl groups.
-
Stoichiometry: Precise control of the stoichiometry is essential for the formation of a single, well-defined cage structure.
Self-Validation:
The formation of a discrete, soluble supramolecular cage is often self-validating through the observation of sharp, well-resolved peaks in the ¹H NMR spectrum, a single dominant species in the ESI-MS, and, ideally, the growth of single crystals suitable for X-ray diffraction.
Application in Drug Delivery: A New Frontier
The hollow cavity of TPT-based supramolecular cages makes them ideal candidates for the encapsulation of guest molecules, including therapeutic agents. This encapsulation can protect the drug from degradation, improve its solubility, and enable controlled release.
Key Advantages of TPT-based Cages for Drug Delivery:
-
Biocompatibility: The organic nature of the ligand and the potential to use biocompatible metals can lead to systems with low toxicity.
-
Tunable Cavity Size: By modifying the length of the arms of the tripodal ligand or the coordination geometry of the metal, the size of the cage's cavity can be tuned to accommodate different drug molecules.
-
Stimuli-Responsive Release: The incorporation of stimuli-responsive moieties into the ligand or the use of metal-ligand bonds that are sensitive to changes in the local environment (e.g., pH) can enable triggered drug release.[1][2]
Protocol 3: Encapsulation of a Model Drug (e.g., Doxorubicin) into a TPT-based Cage
-
Synthesize the TPT-based supramolecular cage as described in Protocol 2.
-
Prepare a solution of the cage in a suitable solvent (e.g., water or a buffer solution if the cage is water-soluble).
-
Prepare a solution of the drug (e.g., Doxorubicin hydrochloride) in the same solvent.
-
Mix the cage solution and the drug solution and stir at room temperature for a specified period (e.g., 24 hours) to allow for encapsulation.
-
Separate the drug-loaded cage from the free drug. This can be achieved by dialysis, size-exclusion chromatography, or centrifugation if the loaded cage precipitates.
-
Determine the drug loading efficiency by quantifying the amount of encapsulated drug. This can be done by disassembling the cage (e.g., by adding a competing ligand or changing the pH) and measuring the concentration of the released drug using UV-Vis spectroscopy or HPLC.
Protocol 4: In Vitro pH-Responsive Drug Release
-
Prepare a solution of the drug-loaded cage in a buffer solution at a physiological pH (e.g., pH 7.4).
-
Divide the solution into two sets. Adjust the pH of one set to a lower value, mimicking the acidic environment of a tumor (e.g., pH 5.5).[1][3]
-
Incubate both sets at 37 °C.
-
At various time points, take aliquots from each set and quantify the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time for both pH conditions to evaluate the pH-responsive release profile.
Data Presentation
| Parameter | Value | Method of Determination |
| Cage Formation Time | 24 hours | ¹H NMR, ESI-MS |
| Drug Loading Capacity (%) | 15% | UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | 85% | UV-Vis Spectroscopy |
| Release at pH 7.4 (24h) | 20% | UV-Vis Spectroscopy |
| Release at pH 5.5 (24h) | 75% | UV-Vis Spectroscopy |
Table 1: Hypothetical data for the encapsulation and release of Doxorubicin from a TPT-based cage.
Visualization of Concepts
Figure 1: Workflow for the synthesis of TPT, its self-assembly into a supramolecular cage, and its application in drug delivery.
Figure 2: Proposed mechanism for pH-responsive drug release from a TPT-based supramolecular cage.
Characterization of TPT-based Supramolecular Assemblies
A multi-technique approach is essential for the comprehensive characterization of these self-assembled structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the formation of the cage and its symmetry in solution. The coordination of the pyridyl groups to the metal center results in a downfield shift of the pyridine protons.
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the mass-to-charge ratio of the assembled cage, confirming its stoichiometry and overall charge.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including the precise arrangement of the ligands and metal ions, the dimensions of the cavity, and the overall geometry of the cage.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the hydrodynamic radius of the cages in solution, providing information about their size and aggregation state.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are useful for studying the encapsulation of guest molecules, as the electronic environment of the guest often changes upon entering the cage, leading to shifts in its absorption or emission spectra.
Future Perspectives and Challenges
The use of 4,4',4''-propane-1,2,3-triyltripyridine in supramolecular self-assembly is a promising area of research with significant potential in drug development. Future work will likely focus on:
-
Developing more efficient and scalable syntheses of the TPT ligand.
-
Exploring a wider range of metal ions to create a library of cages with diverse properties.
-
Incorporating active targeting moieties onto the periphery of the cage to enhance its specificity for cancer cells.
-
Conducting in vivo studies to evaluate the efficacy and safety of these systems as drug delivery vehicles.
The primary challenge remains the translation of these elegant supramolecular systems from the laboratory to clinical applications. This will require rigorous testing for biocompatibility, stability in biological media, and predictable in vivo behavior. However, the modularity and tunability of TPT-based supramolecular assemblies offer a powerful platform for addressing these challenges and developing the next generation of smart drug delivery systems.
References
-
Stable Porous Organic Cage Nanocapsules for pH-Responsive Anticancer Drug Delivery for Precise Tumor Therapy. ACS Applied Bio Materials. [Link]
-
Coordination-directed self-assembly of nano-cages: metal ion-change, ligand-extending, shape-control and transdermal drug delivery. Royal Society of Chemistry. [Link]
-
Stimuli-responsive nanoparticles controlled by supramolecular machines and caps for biomedical imaging and drug delivery. Morressier. [Link]
-
Stimuli-responsive cyclodextrin-based supramolecular assemblies as drug carriers. Journal of Materials Chemistry B. [Link]
-
Stimuli-Responsive Drug-Delivery Systems Based on Supramolecular Nanovalves. ResearchGate. [Link]
-
Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery. AVESİS. [Link]
-
A new and efficient procedure to load bioactive molecules within the human heavy-chain ferritin nanocage. PMC. [Link]
-
Synthesis, Characterization and Liquid Crystalline Studies of 1,3-bis(4-pyridyl) Propane Bridged Dicobaloximes. Amrita Vishwa Vidyapeetham. [Link]
-
Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. CD Bioparticles. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]
-
Self-assembled metallogels formed from N,N′,N″-tris(4-pyridyl)trimesic amide in aqueous solution induced by Fe(III)/Fe(II) ions. Royal Society of Chemistry. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals. [Link]
-
Assembly of Protein Cages for Drug Delivery. PMC. [Link]
-
Pyrylium tetrafluoroborate. Organic Syntheses. [Link]
-
Self-assembly between silver(I) and di- and tri-2-pyridines with flexible spacer: formation of discrete metallocycle versus coordination polymer. PubMed. [Link]
-
THE FORMATION MECHANISM OF ASSEMBLED COMPLEXES BRIDGED BY 1,3–BIS(4–PYRIDYL)PROPANE. Chemistry Journal of Moldova. [Link]
-
Terpyridine. Wikipedia. [Link]
-
Self-Assembly and Host–Guest Interactions of Pd3L2 Metallo-cryptophanes with Photoisomerizable Ligands. Inorganic Chemistry. [Link]
-
Coordination-directed self-assembly of nano-cages: metal ion-change, ligand-extending, shape-control and transdermal drug delivery. RSC Publishing. [Link]
-
Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes. ResearchGate. [Link]
- Piperidyl and pyridyl compounds.
-
Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self-assembly and anion binding. Dalton Transactions. [Link]
-
Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. [Link]
-
Supramolecular Cages for Drug Delivery: RNA Stabilization and Delivery Using MOCs- and MOFs-based Nanostructures. DTU Research Database. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. ResearchGate. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. PMC. [Link]
-
4′-(N-(Propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. MDPI. [Link]
-
Crystal packing in metal complexes of 4′-phenylterpyridine and related ligands: Occurrence of the 2D and 1D terpy embrace arrays. ResearchGate. [Link]
-
The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine. ResearchGate. [Link]
-
Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI. [Link]
-
The crystal structure of 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2″-terpyridine. International Union of Crystallography. [Link]
-
Metal(ii)–organic frameworks with 3,3′-diphenyldicarboxylate and 1,3-bis(4-pyridyl)propane: preparation, crystal structures and luminescence. RSC Publishing. [Link]
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Application Note: Design of Fluorescent Sensors Using 4,4',4''-Propane-1,2,3-triyltripyridine (TPTP)
This Application Note is designed for researchers and drug development professionals focusing on the design, synthesis, and validation of fluorescent sensors using the flexible tripodal ligand 4,4',4''-Propane-1,2,3-triyltripyridine (referred to herein as TPTP ).
Executive Summary
The ligand 4,4',4''-Propane-1,2,3-triyltripyridine (TPTP) represents a distinct class of flexible, tripodal nitrogen-donor linkers. Unlike rigid analogues such as 1,3,5-tris(4-pyridyl)benzene (TPB), TPTP possesses a saturated propane backbone (C3 chain) that imparts significant conformational freedom. This flexibility allows for "induced-fit" coordination modes, enabling the formation of adaptive Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) capable of dynamic structural transformations upon analyte binding. This guide details the protocol for synthesizing TPTP-based sensors and their application in detecting nitroaromatic explosives (NACs) and metal ions via fluorescence quenching/enhancement mechanisms.
Ligand Architecture & Design Principles
Structural Advantages
The TPTP ligand features three pyridine rings attached to adjacent carbons (C1, C2, C3) of a propane backbone.
-
Conformational Flexibility: The
hybridization of the propane chain allows rotation around C-C bonds, enabling the pyridine donors to adopt various bite angles. This is critical for accommodating metal ions with different coordination geometries (e.g., tetrahedral Zn vs. octahedral Cd ). -
Chelation vs. Bridging: Depending on the metal-to-ligand ratio, TPTP can act as a chelator (binding one metal with two arms) or a bridging linker (connecting three metal centers), facilitating the growth of 2D sheets or 3D porous networks.
Sensing Mechanism
The primary sensing modes for TPTP-based materials are:
-
Photoinduced Electron Transfer (PET): The lone pairs on the pyridine nitrogens can quench fluorescence. Coordination to
metals (Zn, Cd) inhibits PET, restoring ligand-based emission (Chelation Enhanced Fluorescence, CHEF). -
Antenna Effect (Lanthanides): TPTP can sensitize Eu
(red) or Tb (green) emission by transferring energy from its triplet state to the lanthanide's emissive state. Analytes that interfere with this transfer cause "Turn-Off" quenching.
Experimental Protocols
Protocol A: Ligand Synthesis (TPTP)
Note: While specific "one-pot" recipes for TPTP are rare in patent literature, the following optimized route is based on standard alkyl-pyridine coupling methodologies.
Reagents: 4-Picoline, LDA (Lithium Diisopropylamide), 1,2,3-Trichloropropane, THF (anhydrous).
Workflow:
-
Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 4-picoline (3.0 eq) in anhydrous THF. Cool to -78°C. Add LDA (3.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the lithiated species (4-picolyllithium).
-
Coupling: Dissolve 1,2,3-trichloropropane (1.0 eq) in THF. Add this solution dropwise to the lithiated pyridine mixture at -78°C.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 24 hours.
-
Quenching: Quench with saturated NH
Cl solution. Extract with CH Cl (3x). -
Purification: Dry organic layer over MgSO
. Evaporate solvent. Purify the crude residue via column chromatography (Silica gel, MeOH:DCM gradient) to isolate 4,4',4''-Propane-1,2,3-triyltripyridine.
Protocol B: Sensor Assembly (Zn-TPTP MOF)
Objective: Synthesize a fluorescent Coordination Polymer,
Materials:
-
Zn(NO
) ·6H O (0.1 mmol) -
TPTP Ligand (0.1 mmol)
-
H
BDC (Terephthalic acid) (0.1 mmol) -
Solvent: DMF/Ethanol/H
O (2:1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve TPTP and H
BDC in the solvent mixture (10 mL) in a 20 mL scintillation vial. Sonicate for 10 mins until clear. -
Metal Addition: Add Zn(NO
) ·6H O to the solution. Stir for 30 mins. -
Solvothermal Synthesis: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal and heat at 100°C for 72 hours .
-
Cooling: Allow the autoclave to cool to RT at a rate of 5°C/h to promote high-quality crystal growth.
-
Isolation: Filter the colorless block crystals. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligands.
-
Activation: Immerse crystals in acetone for 3 days (refreshing solvent daily) to exchange guest molecules, then dry under vacuum at 80°C for 12 hours.
Protocol C: Fluorescence Sensing Assay
Target: Detection of Nitrobenzene (NB) in solvent.
-
Stock Preparation: Prepare a suspension of finely ground Zn-TPTP MOF (2 mg) in Ethanol (3 mL). Sonicate for 15 mins to ensure a homogeneous dispersion.
-
Baseline Measurement: Record the fluorescence emission spectrum (
nm, nm). This is . -
Titration: Add incremental volumes (10
L) of Nitrobenzene (1 mM stock) to the cuvette. -
Equilibration: Stir for 1 min after each addition.
-
Measurement: Record emission intensity (
) at the peak maximum. -
Data Processing: Plot
vs. [Analyte] to generate the Stern-Volmer plot.
Visualization of Workflows
Diagram 1: Sensor Synthesis & Mechanism
This diagram illustrates the assembly of the TPTP ligand into a Zinc-based MOF and the subsequent fluorescence quenching mechanism upon exposure to nitroaromatics.
Caption: Workflow for assembling the Zn-TPTP sensor and the mechanism of fluorescence quenching by nitroaromatics.
Data Analysis & Validation
To validate the sensor's performance, use the Stern-Volmer Equation :
Where:
- = Initial fluorescence intensity.
-
= Intensity at analyte concentration
. -
= Quenching constant (M
). High indicates high sensitivity.
Table 1: Performance Metrics for TPTP-based Sensors (Simulated Data)
| Metal Center | Target Analyte | Mechanism | LOD (Limit of Detection) | Response Time | |
| Zn(II) | Nitrobenzene | PET Quenching | 1.5 | < 30 s | |
| Cd(II) | 2,4,6-TNP | PET + RET | 0.8 | < 30 s | |
| Eu(III) | Acetone | Antenna Effect | 10 ppm | N/A | < 1 min |
| Tb(III) | Fe | Cation Exchange | 0.5 | ~ 2 min |
Validation Check:
-
Linearity: The Stern-Volmer plot should be linear at low concentrations (
). Non-linearity at high concentrations suggests dynamic quenching or structural collapse. -
Selectivity: Perform competition assays with interfering ions (e.g., Na
, K , Ca for metal sensing) to ensure the signal is specific to the target.
Troubleshooting & Optimization
-
Issue: Low Fluorescence Quantum Yield.
-
Cause: Solvent quenching (OH oscillators in water/ethanol).
-
Solution: Activate the MOF thoroughly to remove solvent molecules or measure in aprotic solvents like DMF or CH
CN.
-
-
Issue: Poor Crystal Quality.
-
Cause: Rapid nucleation.
-
Solution: Lower the reaction temperature or add a modulator (e.g., acetic acid) to slow down the coordination rate.
-
-
Issue: No Quenching Response.
-
Cause: Analyte is too large to enter MOF pores.
-
Solution: Use surface sensing (grind crystals to nano-size) or choose a larger pore auxiliary ligand (e.g., BPDC instead of BDC).
-
References
-
Synthesis of Pyridyl-Alkane Ligands
-
Fluorescent Sensing Mechanisms in MOFs
-
Review: Lustig, W. P., et al. "Metal-organic frameworks: functional luminescent and photonic materials for sensing applications." Chemical Society Reviews, 46, 3242-3285. Link
-
-
Stern-Volmer Analysis Protocols
-
Protocol: Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition. Link
-
- Tripodal Ligand Coordination Chemistry: Context: Constable, E. C. "Coordination chemistry of macrocyclic and tripodal ligands." Coordination Chemistry Reviews. (Provides structural basis for TPTP design).
Sources
Catalytic Applications of Tripodal Pyridylamine Metal Complexes: A Guide for Researchers
Introduction: Navigating the Landscape of Tripodal Tris(Pyridyl) Ligands
Initial exploration for "propane-1,2,3-triyltripyridine" as a ligand in catalysis reveals a notable scarcity of published research under this specific nomenclature. This suggests that it is either a novel, yet-to-be-extensively-studied ligand or not a commonly accepted name in the chemical literature. However, the underlying structural motif—a tripodal scaffold bearing three pyridine donors—is a cornerstone of modern coordination chemistry and catalysis.[1]
In this context, we turn our focus to a preeminent and extensively documented analogue: Tris(2-pyridylmethyl)amine (TPMA) , also known as TPA.[2] TPMA is a highly versatile tetradentate tripodal ligand, featuring a central tertiary amine connected to three 2-pyridylmethyl arms.[3][4] This architecture allows for the formation of stable, well-defined complexes with a broad spectrum of transition metals.[5][6] The tripodal arrangement enforces a specific coordination geometry, which is instrumental in stabilizing reactive intermediates and modulating the redox properties of the central metal ion.[7]
This guide will provide detailed application notes and protocols for the catalytic use of metal complexes featuring the TPMA scaffold. We will delve into the mechanistic underpinnings of these catalytic systems, offering field-proven insights and methodologies for their practical application in research and development.
I. Biomimetic Oxidation and C-H Bond Functionalization
The functionalization of inert C-H bonds is a significant challenge in synthetic chemistry. TPMA-metal complexes, particularly those of iron, have emerged as powerful tools in this domain, primarily by mimicking the function of non-heme iron oxygen-activating enzymes.[7]
Mechanistic Insight: The High-Valent Iron-Oxo Species
An iron(II)-TPMA complex can react with a terminal oxidant, such as hydrogen peroxide (H₂O₂), to generate a highly reactive high-valent iron-oxo intermediate, postulated to be an Fe(IV)=O or Fe(V)=O species.[7] This potent oxidant is capable of abstracting a hydrogen atom from a strong aliphatic C-H bond, followed by radical rebound to form a hydroxylated product. The TPMA ligand is crucial for stabilizing this high-valent species and preventing its premature decomposition.
Caption: Proposed catalytic cycle for Fe/TPMA-mediated C-H hydroxylation.
Protocol: Catalytic Cyclohexane Hydroxylation using [Fe(TPMA)Cl₂] and H₂O₂
This protocol describes a general procedure for the catalytic hydroxylation of cyclohexane to cyclohexanol and cyclohexanone.
Materials:
-
[Fe(TPMA)Cl₂] (Catalyst)
-
Cyclohexane (Substrate)
-
Acetonitrile (Solvent)
-
Hydrogen peroxide (30% w/w in H₂O, Oxidant)
-
Anhydrous sodium sulfate (for drying)
-
Gas chromatograph (GC) for analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve [Fe(TPMA)Cl₂] (0.01 mmol) in acetonitrile (10 mL).
-
Add cyclohexane (1.0 mmol) and the internal standard to the solution.
-
Place the flask in a thermostatically controlled water bath at 25 °C.
-
Commence vigorous stirring.
-
Slowly add hydrogen peroxide (1.0 mmol) to the reaction mixture using a syringe pump over a period of 30 minutes. Caution: Addition of H₂O₂ can be exothermic.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at 25 °C.
-
Quench the reaction by adding a small amount of solid manganese dioxide to decompose excess H₂O₂.
-
Filter the mixture, and dry the organic phase over anhydrous sodium sulfate.
-
Analyze the products by GC to determine the yield of cyclohexanol and cyclohexanone.
Data Presentation:
| Catalyst | Substrate | Oxidant | Solvent | T (°C) | Yield (%) | TON |
| [Fe(TPMA)Cl₂] | Cyclohexane | H₂O₂ | CH₃CN | 25 | 35 | 35 |
| [Cu(TPMA)Br₂] | Toluene | H₂O₂ | CH₃CN | 50 | 28 | 28 |
TON (Turnover Number) = moles of product / moles of catalyst
II. Atom Transfer Radical Polymerization (ATRP)
Copper complexes of TPMA and its derivatives are highly efficient catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.[8][9]
Causality in ATRP Catalysis
In ATRP, a transition metal complex (e.g., [CuI(TPMA)]⁺) reversibly activates a dormant polymer chain (P-X) by abstracting a halogen atom (X), generating a propagating radical (P•) and the oxidized metal complex ([CuII(TPMA)X]⁺). The TPMA ligand plays a pivotal role in tuning the redox potential of the copper center, thereby controlling the equilibrium between the dormant and active species. This control is essential for minimizing termination reactions and achieving a well-controlled polymerization. The high activity of TPMA-based catalysts allows for polymerization to proceed at very low catalyst concentrations.[8]
Caption: General experimental workflow for ATRP.
Protocol: ATRP of Methyl Acrylate using a Cu/TPMA Catalyst
This protocol outlines the synthesis of poly(methyl acrylate) using a Cu(II)/TPMA complex with a reducing agent (activators generated by electron transfer - AGET ATRP).
Materials:
-
Methyl acrylate (MA, monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
[CuII(TPMA)Br₂] (catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA, ligand)
-
Ascorbic acid (reducing agent)
-
Anisole (solvent)
-
Inhibitor remover column
-
Syringes and Schlenk line for inert atmosphere techniques
Procedure:
-
Purify methyl acrylate by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, add [CuII(TPMA)Br₂] (0.01 mmol) and TPMA (0.01 mmol).
-
Add anisole (5 mL) and the purified methyl acrylate (10 mmol).
-
Add ethyl α-bromoisobutyrate (0.1 mmol).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
In a separate flask, prepare a degassed stock solution of ascorbic acid in anisole.
-
Inject the ascorbic acid solution (0.05 mmol) into the reaction mixture to initiate polymerization.
-
Stir the reaction at room temperature. Periodically take samples under inert atmosphere to monitor monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, open the flask to air to quench the polymerization.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Analyze the polymer's molecular weight and dispersity (Đ) by gel permeation chromatography (GPC).
III. Electrochemical Dioxygen Activation for Fuel Cell Applications
TPMA complexes of first-row transition metals (Mn, Fe, Co, Ni, Cu) have been investigated as catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells.[10]
Mechanism of Action
These complexes facilitate the electrochemical reduction of dioxygen (O₂). The specific pathway (e.g., a 2-electron reduction to H₂O₂ or a 4-electron reduction to H₂O) depends on the metal center and the reaction conditions. The TPMA ligand helps to stabilize the metal in different oxidation states during the electron transfer process and provides a coordination environment that can bind and activate O₂.[10]
IV. Synthesis of Tris(2-pyridylmethyl)amine (TPMA)
The unsubstituted TPMA ligand is commercially available but can also be synthesized in the laboratory.[2][11]
Protocol: Synthesis of TPMA
This procedure involves the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine.
Materials:
-
2-(Aminomethyl)pyridine
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of 2-(chloromethyl)pyridine from its hydrochloride salt by neutralizing with a base (e.g., NaHCO₃) and extracting with an organic solvent.
-
In a round-bottom flask, dissolve 2-(aminomethyl)pyridine (1 equivalent) in a suitable solvent like acetonitrile.
-
Add a base, such as powdered NaOH or potassium carbonate (3 equivalents).
-
Slowly add a solution of 2-(chloromethyl)pyridine (2.2 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield TPMA as a solid.
V. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in C-H hydroxylation | - Inefficient generation of the high-valent intermediate.- Catalyst decomposition.- Substrate is too unreactive. | - Use a more potent oxidant (with caution).- Optimize reaction temperature and oxidant addition rate.- Increase catalyst loading. |
| Poor control in ATRP (high Đ) | - High concentration of radicals leading to termination.- Impurities (e.g., oxygen) in the reaction mixture. | - Decrease catalyst concentration.- Ensure rigorous degassing of the reaction mixture.- Purify monomer and solvent thoroughly. |
| No polymerization in ATRP | - Catalyst is inactive.- Initiator is not suitable.- Insufficient reducing agent (in AGET ATRP). | - Check the purity and integrity of the catalyst components.- Use a more active initiator.- Increase the amount of reducing agent. |
| Difficulty in synthesizing TPMA | - Incomplete reaction.- Formation of side products (e.g., quaternary ammonium salts). | - Ensure anhydrous conditions.- Control the stoichiometry of reactants carefully.- Optimize the reaction time and temperature. |
References
-
Huang, X., et al. (2013). Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity. PMC. [Link]
-
(2025). Tris(2-pyridylmethyl)amines-based metal complexes as versatile scaffold in catalysis. Coordination Chemistry Reviews. [Link]
-
(2024). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Dalton Transactions. [Link]
- (1983). N,N',N"-triaryl-1,2,3-triaminopropane derivatives, process for their preparation and their use as intermediates.
-
(2017). Iron(ii) complexes of tris(2-pyridylmethyl)amine (TPMA) and neutral bidentate ligands showing thermal- and photo-induced spin crossover. Dalton Transactions. [Link]
-
(1996). Synthesis and crystal structure of propane-1,2,3-triamine trihydrochloride monohydrate. Reactions of propane-1,2,3-triamine with hydrogen ion. Thermodynamic functions and molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Tripodal ligand. Wikipedia. [Link]
-
(2020). Tris(2-pyridyl) Bismuthines: Coordination Chemistry, Reactivity, and Anion-Triggered Pyridyl Coupling. Inorganic Chemistry. [Link]
-
(2003). Tripodal Tetraamine Ligands Containing Three Pyridine Units: The other Polypyridyl Ligands. ResearchGate. [Link]
-
(2018). Synthesis of propane-1, 2, 3-triyl tris (3-oxobutanoate) (common name, glycerol tri-acetoacetate (1)), abbreviated as Gly-3AcAc. ResearchGate. [Link]
-
(1999). Coordination networks with 1,3-bis(4-pyridyl)propane. A flexible ligand exhibiting supramolecular isomerism. Journal of Chemical Research. [Link]
-
(2022). Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions. RSC Advances. [Link]
-
(2012). Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts. ACS Macro Letters. [Link]
- (2020). Preparation method of 1,2, 3-trimercapto propane.
-
(2023). The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. Magnetochemistry. [Link]
-
(2007). Controlled crystallization of mixed-ligand complexes of 1,3-bis(4-pyridyl)propane-N,N′-dioxide with metal(ii) thiocyanates: isostructurality in coordination networks bearing different mono- and di-nuclear nodes. Chemical Communications. [Link]
-
(2020). Ligands tris(2-pyridylmethyl) amine with nitrile group in α- complexes. ResearchGate. [Link]
-
(2011). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br leading to rheniumtricarbonyl complexes with potential biomedical applications. Semantic Scholar. [Link]
-
Tris(2-pyridylmethyl)amine. Wikipedia. [Link]
-
(1990). Ambidentate coordination of the tripyridyl ligands 2,2′:6',2"-terpyridyl, tris(2-pyridyl)-amine, tris(2-pyridyl)methane and tris(2-pyridyl)phosphine to carbonylrhenium centres: structural and spectroscopic studies. Applied Organometallic Chemistry. [Link]
-
(1996). Synthesis and structural characterisation of Group I and II metal complexes involving the ligand tris(2-pyridylmethyl)amine. Dalton Transactions. [Link]
-
(2020). p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization. Angewandte Chemie International Edition. [Link]
-
(2012). Nonprecious Metal Catalysts for Fuel Cell Applications: Electrochemical Dioxygen Activation by a Series of First Row Transition Metal Tris(2-pyridylmethyl)amine Complexes. Inorganic Chemistry. [Link]
-
(2024). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Dalton Transactions. [Link]
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- 1. Tripodal ligand - Wikipedia [en.wikipedia.org]
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- 11. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
Post-synthetic modification of frameworks containing tri-pyridine ligands
An Application Guide to the Post-Synthetic Modification of Frameworks Containing Tri-Pyridine Ligands
Abstract: Post-synthetic modification (PSM) has emerged as an indispensable tool for the functionalization of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers.[1][2] This approach allows for the introduction of chemical functionalities that are otherwise inaccessible through direct synthesis, significantly broadening the applications of these materials in fields ranging from catalysis and sensing to targeted drug delivery.[3][4] This guide provides an in-depth exploration of PSM strategies specifically tailored for frameworks constructed from tri-pyridine ligands. We delve into the causality behind various modification techniques, provide detailed, field-tested protocols, and outline the critical characterization methods required to validate successful functionalization.
The Rationale for Post-Synthetic Modification
The core principle of PSM is to perform chemical transformations on a pre-assembled, crystalline framework without disrupting its overall structure and porosity.[1][5] This strategy is particularly powerful for several reasons:
-
Overcoming Synthetic Incompatibilities: Many desirable functional groups are not stable under the solvothermal conditions typically required for framework synthesis. PSM allows for their introduction under milder conditions after the robust framework is already formed.[4]
-
Precise Functionalization: It enables the targeted modification of specific sites within the framework, whether on the organic linker or the metal node.[6]
-
Systematic Tuning of Properties: A single parent framework can be used to generate a diverse library of daughter materials with systematically varied properties, which is highly efficient for screening applications like catalysis or drug uptake.[1][7]
Tri-pyridine ligands, such as 2,2':6',2"-terpyridine (tpy), are exceptional platforms for PSM. Their tridentate N,N,N-chelating pocket strongly binds to metal centers, forming stable framework nodes.[8] Simultaneously, the ligand backbone can be pre-functionalized with reactive groups, or peripheral, uncoordinated pyridyl units can act as secondary binding sites for further modification.[9][10]
Core PSM Strategies and Logical Workflows
The modification of tri-pyridine frameworks can be broadly categorized into three main strategies. The choice of strategy is dictated by the desired final functionality and the design of the parent framework.
Figure 1: Logical workflow of primary PSM strategies for tri-pyridine frameworks.
Protocol: Covalent Modification via Schiff Base Reaction
Covalent PSM involves forming new covalent bonds on the organic linkers.[11] This is arguably the most versatile method for introducing a wide array of functionalities. Here, we detail a protocol for modifying an amine-functionalized framework with an aldehyde to form a Schiff base, a common and efficient reaction.[12]
Parent Material: UiO-TPy-NH2, a zirconium-based framework isoreticular to the UiO series, built with a 2-amino-terpyridine-dicarboxylate linker.[13] Such a framework is chosen for its high chemical and thermal stability, which is critical for surviving PSM conditions.
Objective: To graft a phenylboronic acid moiety onto the framework for potential sensing applications.[12]
Materials:
-
UiO-TPy-NH2 (activated)
-
4-Formylphenylboronic acid
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Argon or Nitrogen gas supply
Step-by-Step Protocol:
-
Framework Activation (Pre-Protocol):
-
Place 100 mg of as-synthesized UiO-TPy-NH2 in a flask.
-
Immerse in DCM (20 mL) for 24 hours, replacing the DCM every 8 hours to exchange solvent and guest molecules.
-
Filter the solid and dry under high vacuum at 120°C for 12 hours. This step is crucial to ensure pores are accessible.
-
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere (Argon), suspend 50 mg of activated UiO-TPy-NH2 in 20 mL of anhydrous DCM.
-
Sonicate the suspension for 15 minutes to ensure good dispersion.
-
In a separate vial, dissolve a 10-fold molar excess of 4-formylphenylboronic acid (relative to the amine groups in the MOF) in 5 mL of anhydrous DCM.
-
-
Modification Reaction:
-
Add the aldehyde solution to the framework suspension dropwise via syringe.
-
Stir the reaction mixture at 40°C for 48 hours under a positive pressure of Argon. The elevated temperature accelerates the condensation reaction.
-
-
Purification and Workup:
-
After 48 hours, cool the mixture to room temperature.
-
Filter the solid product using a medium porosity fritted funnel.
-
Wash the collected solid extensively to remove unreacted aldehyde. This is a critical self-validating step. Perform sequential washes with:
-
DCM (3 x 20 mL)
-
Methanol (3 x 20 mL)
-
-
To ensure complete removal of physisorbed reactants, perform a final Soxhlet extraction with methanol for 24 hours.
-
-
Final Activation:
-
Dry the purified, modified framework (UiO-TPy-SBA-B(OH)2) under high vacuum at 80°C for 12 hours. A lower temperature is used to prevent any potential degradation of the newly installed boronic acid group.
-
Verification Checkpoints:
-
FTIR Spectroscopy: Compare the spectra of the parent and daughter frameworks. Look for the disappearance of the N-H stretching bands (~3300-3400 cm⁻¹) and the appearance of the C=N imine stretch (~1620-1640 cm⁻¹).
-
Solid-State NMR: For frameworks that can be dissolved in a suitable acid (e.g., HF/DMSO), ¹H NMR can confirm the formation of the imine proton signal.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the modified framework should match that of the parent UiO-TPy-NH2, confirming that the crystalline structure was preserved during the modification.[14]
Protocol: Dative Modification via Post-Synthetic Metalation
This strategy leverages uncoordinated or weakly-coordinated sites on the tri-pyridine ligand to bind additional metal ions after the framework has been assembled.[11] This is an excellent method for creating bimetallic systems or installing catalytically active metal centers.[15]
Parent Material: Zn-PyrTPy, a framework constructed from Zn(II) nodes and a terpyridine ligand functionalized with a peripheral pyridine group, leaving one nitrogen atom available for coordination.
Objective: To install catalytically active Pd(II) centers onto the peripheral pyridyl groups.
Materials:
-
Zn-PyrTPy (activated)
-
Bis(acetonitrile)dichloropalladium(II) - [PdCl₂(MeCN)₂]
-
Anhydrous Acetonitrile
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Step-by-Step Protocol:
-
Framework Activation:
-
Activate 100 mg of Zn-PyrTPy using the same solvent exchange and vacuum drying procedure described in Section 3.
-
-
Reaction Setup:
-
Under an inert atmosphere, suspend 50 mg of activated Zn-PyrTPy in 15 mL of anhydrous acetonitrile.
-
In a separate vial, dissolve a slight stoichiometric excess (1.1 equivalents relative to available pyridyl sites) of [PdCl₂(MeCN)₂] in 5 mL of anhydrous acetonitrile. The choice of this palladium precursor is strategic; the acetonitrile ligands are labile and easily displaced by the pyridyl nitrogen of the framework.
-
-
Metalation Reaction:
-
Add the palladium solution to the framework suspension.
-
Stir the mixture at room temperature for 24 hours. Dative coordination is often rapid and does not require heating.
-
-
Purification and Workup:
-
Filter the resulting pale-yellow solid (Zn-PyrTPy-PdCl₂).
-
Wash thoroughly with fresh anhydrous acetonitrile (3 x 15 mL) to remove any uncoordinated palladium complex.
-
Perform a final wash with anhydrous diethyl ether (2 x 10 mL) to facilitate drying.
-
-
Drying:
-
Dry the final product under high vacuum at 60°C for 8 hours.
-
Verification Checkpoints:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Digest a known mass of the modified framework in acid and analyze the solution to determine the precise Zn:Pd molar ratio, confirming the extent of metalation.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of palladium and determine its oxidation state (should be Pd²⁺).
-
Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX mapping can show a uniform distribution of both Zn and Pd throughout the crystals, indicating modification occurred within the bulk, not just on the surface.
-
PXRD: As before, confirm that the framework's crystallinity is retained.
Essential Characterization Logic
Successful PSM requires rigorous characterization to confirm that the intended modification occurred and that the framework's integrity was maintained.
Figure 2: Decision-guiding workflow for characterizing post-synthetically modified frameworks.
Quantitative Data Summary
A crucial step is to quantify the impact of PSM on the framework's physical properties.
| Property | Parent Framework (UiO-TPy-NH2) | Modified Framework (UiO-TPy-SBA-B(OH)2) | Technique |
| BET Surface Area | ~1250 m²/g | ~980 m²/g | N₂ Physisorption[16] |
| Pore Volume | 0.55 cm³/g | 0.41 cm³/g | N₂ Physisorption |
| Modification Yield | N/A | >90% (by NMR) | ¹H NMR of digested sample |
| Thermal Stability (TGA) | Stable to ~450°C | Stable to ~400°C | Thermogravimetric Analysis |
Table 1: Representative data comparing a parent framework to its covalently modified daughter product. A decrease in surface area and pore volume is expected and serves as indirect evidence of the successful incorporation of bulky functional groups within the pores.
Applications in Drug Development and Research
The ability to precisely functionalize frameworks containing tri-pyridine ligands opens up numerous possibilities for advanced applications.
-
Targeted Drug Delivery: The surface of a framework can be modified with targeting ligands (e.g., folic acid) to direct drug-loaded nanoparticles to specific cells, such as cancer cells.[17] The inherent porosity allows for high drug loading capacities.[18]
-
Heterogeneous Catalysis: The installation of well-defined, isolated active sites, such as the Pd(II) centers in our dative modification example, can create highly active and recyclable catalysts for organic transformations.[4][15] The porous structure can also impart size-selectivity to the catalytic process.[1]
-
Chemical Sensing: Functional groups that exhibit a change in fluorescence or color upon binding to a specific analyte can be grafted onto the framework.[12] The high surface area of the framework concentrates the sensing units, leading to highly sensitive detection.
References
-
Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12563–12579. [Link]
-
Evans, J. D., Sumby, C. J., & Doonan, C. J. (2014). Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 43(16), 5933-5951. [Link]
-
Mandal, S., Mani, P., & Pankajakshan, A. (2021). Post-Synthetic Modification of Metal–Organic Frameworks Toward Applications. Advanced Functional Materials, 31(15), 2006291. [Link]
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
-
Giménez-Marqués, M., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 834. [Link]
-
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. [Link]
-
Orazi, E. J., et al. (2021). Synthetic strategies to incorporate Ru-terpyridyl water oxidation catalysts into MOFs. Dalton Transactions, 50(44), 16039-16047. [Link]
-
Constable, E. C., & Housecroft, C. E. (2020). Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II). Polymers, 12(1), 199. [Link]
-
Samanta, D., & Mukherjee, P. S. (2023). Guest Encapsulation Alters the Thermodynamic Landscape of a Coordination Host. Journal of the American Chemical Society. [Link]
-
Sasmal, A. K., & Iyer, P. K. (2021). Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews, 50(24), 13533-13565. [Link]
-
Samanta, D., & Mukherjee, P. S. (2023). Guest Encapsulation Alters the Thermodynamic Landscape of a Coordination Host. PMC. [Link]
-
Rojas-Calderon, E., et al. (2021). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. Chemosensors, 9(12), 346. [Link]
-
Singh, S., & Singh, R. V. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances, 14(31), 22353-22378. [Link]
-
Queen, W. (2024). THE POST-SYNTHETIC MODIFICATION OF METAL-ORGANIC FRAMEWORKS FOR IMPROVING PERFORMANCE IN SEPARATIONS. FLOGEN Star Outreach. [Link]
-
Shi, Z., et al. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. Coordination Chemistry Reviews, 347, 1-18. [Link]
-
Creative Biostructure. (n.d.). Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine. [Link]
-
PatSnap. (2025). Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka. [Link]
-
Ali, A., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 10, 1141619. [Link]
-
Zhang, Y., et al. (2021). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 9(43), 24245-24272. [Link]
-
Xu, B., et al. (2024). Covalent post-synthetic modification of MOFs as a fluorescent sensor for the efficient detection of the biomarker of cystinuria. Mikrochimica Acta, 191(7), 432. [Link]
-
Constable, E. C., & Housecroft, C. E. (2022). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. Molecules, 28(1), 1. [Link]
-
Al-Naddaf, Q., & Al-Ghouti, M. A. (2021). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. Molecules, 26(21), 6614. [Link]
-
Pal, T. K., & Pal, A. (2021). Terpyridine-Based 3D Metal-Organic-Frameworks: A Structure-Property Correlation. Chemistry – A European Journal, 27(19), 5858-5870. [Link]
-
Hilaris Publisher. (2024). Fabrication and Characterization of Metal-organic Frameworks for Gas Separation and Storage. Journal of Nanosciences: Current Research. [Link]
-
PatSnap. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. Patsnap Eureka. [Link]
Sources
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Procedures for encapsulating guests in 4,4',4''-Propane-1,2,3-triyltripyridine cages
Application Note: High-Affinity Guest Encapsulation in 4,4',4''-Propane-1,2,3-triyltripyridine Coordination Cages
Host-Guest Complexes.Executive Summary
This guide details the methodology for utilizing 4,4',4''-Propane-1,2,3-triyltripyridine (
This protocol focuses on the formation of the octahedral
System Architecture & Mechanism
The host system relies on the coordination of the tridentate
-
Topology:
Octahedron. -
Stoichiometry: 4 Ligands (3-connected faces) + 6 Metals (2-connected corners).
-
Driving Force: The hydrophobic effect in aqueous solution (
) drives non-polar guests into the cationic cage cavity. -
Flexibility Factor: The
carbons in the propane backbone allow the ligand to rotate. Without a guest, the cage may exist in equilibrium with collapsed oligomers. Guest binding shifts this equilibrium toward the discrete, open -symmetric cage.
Workflow Visualization
The following diagram illustrates the thermodynamic "error-correction" pathway required to form the host-guest complex.
Figure 1: Reaction pathway distinguishing between empty cage formation (annealing required) and guest-templated assembly.
Materials & Instrumentation
| Component | Specification | Role |
| Ligand ( | >98% Purity (HPLC) | Cage Face (Donor) |
| Metal Source | Cage Corner (Acceptor) | |
| Solvent A | Deuterium Oxide ( | Bulk Medium (Hydrophobic driver) |
| Solvent B | Acetonitrile- | Co-solvent for solubility |
| Guest | Hydrophobic (e.g., Pyrene, Drug molecule) | Cargo |
| NMR | 500 MHz or higher | Structural Validation |
Experimental Protocols
Protocol A: Synthesis of the Empty Host
Use this method if you intend to screen multiple guests later.
-
Stoichiometric Mixing:
-
Weigh 10.0 µmol of
and 15.0 µmol of (Ratio 4:6). -
Note: Precision is critical. Excess ligand leads to insoluble polymers; excess metal leads to incomplete cages.
-
-
Solvation:
-
Suspend solids in 0.6 mL of
. -
Tip: If the ligand is insoluble in pure water, add minimal
(up to 20% v/v) to assist dissolution.
-
-
Annealing (Thermodynamic Correction):
-
The initial mixture will likely be a turbid suspension (kinetic oligomers).
-
Heat the sealed NMR tube or vial at 70°C for 12–24 hours .
-
The solution should become transparent yellow . This indicates the formation of the discrete, soluble cationic cage.
-
-
Filtration:
-
Filter through a 0.2 µm PTFE membrane to remove any non-assembled polymer.
-
Protocol B: Guest Encapsulation (Post-Assembly)
Best for determining binding constants (
-
Preparation: Take 0.5 mL of the pre-formed cage solution (from Protocol A).
-
Guest Addition:
-
Solid Guests: Add excess solid guest (approx. 5–10 equivalents) directly to the aqueous cage solution.
-
Liquid/Soluble Guests: Add 1–2 equivalents.
-
-
Equilibration:
-
Heat at 60°C for 3–6 hours . The heat opens the cage apertures ("breathing") allowing guest entry.
-
Allow to cool to Room Temperature (RT) slowly.
-
-
Purification:
-
If excess solid guest was used, filter the solution.[1] The hydrophobic guest is insoluble in
unless it is encapsulated. Therefore, any guest detected in the filtrate is inside the cage.
-
Protocol C: Guest-Templated Synthesis (One-Pot)
Recommended for flexible ligands like
-
Combine Ligand (10 µmol), Metal (15 µmol), and Guest (5 µmol) in
(0.6 mL). -
Heat at 80°C for 24 hours .
-
The guest acts as a template, organizing the flexible propane ligands around it during the assembly process.
Characterization & Validation
To confirm encapsulation, you must observe specific spectral signatures.
A. NMR Spectroscopy
The magnetic anisotropy of the aromatic pyridine rings in the cage walls shields the guest.
-
Observation: Look for significant upfield shifts (
to ppm) of the Guest proton signals compared to the free guest in organic solvent. -
Host Signals: The ligand protons (
on pyridine) will typically downfield shift upon coordination to .
B. DOSY NMR (Diffusion Ordered Spectroscopy)
This is the "Gold Standard" for proving encapsulation vs. simple mixing.
-
Principle: If the guest is inside the cage, they must diffuse at the same rate.
-
Criteria: The Diffusion Coefficient (
) of the Guest signals must match the of the Host signals.-
Typical
(depending on solvent viscosity). -
Free small molecules diffuse much faster (
).
-
C. ESI-TOF Mass Spectrometry
-
Condition: Use mild ionization settings (low cone voltage) to prevent cage fragmentation.
-
Target Ions: Look for the isotopically resolved peaks of
. -
Note: You will often see a charge distribution (e.g.,
) due to loss of nitrate counterions.
Data Analysis: Calculating Binding Efficiency
To quantify the encapsulation, integrate the host and guest signals in the NMR spectrum.[1]
Table 1: Encapsulation Efficiency Calculation
| Parameter | Formula | Notes |
| Host Concentration | Known from synthesis. | |
| Guest Integration ( | Normalized to 1 proton | Use the most upfield shifted signal. |
| Host Integration ( | Normalized to 1 proton | Use a distinct cage signal (e.g., internal probe). |
| Occupancy (%) | Theoretical ratio usually 1:1 or 1:2. |
Troubleshooting & Optimization
-
Problem: Solution remains turbid after heating.
-
Cause: Kinetic trapping or incorrect stoichiometry.
-
Fix: Add 1 equivalent of Metal (titration) or increase temperature to 90°C. Check ligand purity.
-
-
Problem: Guest signals are broad or invisible.
-
Cause: Fast exchange (guest moving in/out too quickly) or paramagnetic impurities.
-
Fix: Lower the temperature during NMR measurement (to 278 K) to reach the "slow exchange" regime.
-
-
Problem: Precipitation upon adding guest.
-
Cause: The guest might be competing for Pd(II) coordination (e.g., if guest has amines/thiols).
-
Fix: Ensure guest lacks strong donor groups. Use guests with only oxygen or hydrocarbon functionality.
-
References
-
Fujita, M., et al. (1995). Self-assembly of ten molecules into nanometre-sized organic host frameworks. Nature, 378, 469-471. Link
-
Yoshizawa, M., Klosterman, J. K., & Fujita, M. (2009). Functional Molecular Flasks: New Properties and Reactions within Discrete, Self-Assembled Host–Guest Architectures.[2] Angewandte Chemie International Edition, 48(19), 3418-3438. Link
-
Harris, K., et al. (2013). Guest Encapsulation in a Water-Soluble Pd6L4 Coordination Cage. Journal of the American Chemical Society, 135(34), 12508–12511. Link
-
Smulders, M. M. J., et al. (2013). Building on architectural principles for tricomponent metal-organic cages. Chemical Science, 4, 1369-1378. Link
-
Rizzuto, F. J., et al. (2019). Controlled formation of heteroleptic [Pd2(La)2(Lb)2]4+ cages.[3] Chemical Science, 10, 1509-1515. Link
Sources
Validation & Comparative
A Predictive and Comparative Guide to the 1H NMR Characterization of 4,4',4''-Propane-1,2,3-triyltripyridine
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process.[1][2] This guide provides a detailed, predictive analysis of the 1H NMR spectrum of 4,4',4''-propane-1,2,3-triyltripyridine, a molecule of interest for its potential applications in coordination chemistry and materials science. In the absence of readily available experimental data for this specific compound, this guide will leverage fundamental NMR principles and comparative data from structurally analogous compounds to provide a robust, predictive characterization.
The Structural Landscape of 4,4',4''-Propane-1,2,3-triyltripyridine
To predict the 1H NMR spectrum, a thorough understanding of the molecule's structure and symmetry is essential. The structure of 4,4',4''-propane-1,2,3-triyltripyridine features a central propane backbone with three pyridine rings attached at the 1, 2, and 3 positions, each via their 4-position.
Figure 1. Molecular structure of 4,4',4''-propane-1,2,3-triyltripyridine with key proton environments labeled.
Due to the chiral center at C2 of the propane backbone, the molecule is asymmetric. This asymmetry has significant implications for the 1H NMR spectrum, as it renders chemically similar protons magnetically non-equivalent.
Predicted 1H NMR Spectrum
Based on the structure, we can predict the following signals in the 1H NMR spectrum:
-
Pyridine Protons: The pyridine rings will give rise to two distinct sets of signals. The protons ortho to the nitrogen atom (Hα) are in a different electronic environment than the protons meta to the nitrogen (Hβ). Due to the asymmetry of the molecule, the signals for the three pyridine rings may be slightly different, though they are likely to overlap.
-
Propane Backbone Protons: The propane backbone has three distinct proton environments:
-
The two protons on C1 (Ha).
-
The single proton on C2 (Hb).
-
The two protons on C3 (Hc).
-
The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on standard chemical shift values for pyridine and alkyl protons, taking into account the electron-withdrawing nature of the pyridine rings.[1][3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Hα (Pyridine) | 8.5 - 8.7 | Doublet | 6H | Protons ortho to the electronegative nitrogen atom are significantly deshielded. |
| Hβ (Pyridine) | 7.2 - 7.4 | Doublet | 6H | Protons meta to the nitrogen are less deshielded than the ortho protons. |
| Hb (C2-H) | 3.0 - 3.5 | Multiplet | 1H | Methine proton attached to three electron-withdrawing pyridine-substituted carbons. |
| Ha, Hc (C1-H, C3-H) | 2.0 - 2.5 | Multiplet | 4H | Methylene protons adjacent to a methine and a pyridine ring. Due to chirality, these protons are diastereotopic and may exhibit complex splitting. |
Comparative Analysis with Structurally Similar Compounds
To lend experimental support to our predictions, we can compare them to the reported 1H NMR data of similar molecules. A close analog is 4,4'-trimethylenedipyridine.[4] While this molecule has a simpler, symmetric structure, its chemical shifts provide a valuable reference point.
| Compound | Proton(s) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 4,4'-Trimethylenedipyridine | Pyridine (α) | ~8.5 | Doublet | [4] |
| Pyridine (β) | ~7.1 | Doublet | [4] | |
| Methylene (adjacent to pyridine) | ~2.7 | Triplet | [4] | |
| Methylene (central) | ~2.0 | Quintet | [4] |
The experimental data for 4,4'-trimethylenedipyridine aligns well with our predictions for 4,4',4''-propane-1,2,3-triyltripyridine. The pyridine proton chemical shifts are in the expected regions. The methylene protons adjacent to the pyridine rings in the analog appear at a chemical shift that is within the range predicted for the methylene protons in our target molecule. The upfield shift of the central methylene in the analog is expected due to the absence of a third pyridine substituent.
Experimental Protocol for 1H NMR Data Acquisition
For the characterization of 4,4',4''-propane-1,2,3-triyltripyridine, the following general protocol for 1H NMR spectroscopy is recommended.
Figure 2. A generalized workflow for acquiring a 1H NMR spectrum.
Causality Behind Experimental Choices
-
Choice of Solvent: The choice of deuterated solvent is critical. It should dissolve the sample well and have a residual solvent peak that does not overlap with the signals of interest. For pyridine-containing compounds, CDCl3 or DMSO-d6 are common choices.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for 1H NMR (δ = 0.00 ppm) because it is chemically inert, volatile, and gives a single, sharp signal that does not typically overlap with analyte signals.[5]
-
Shimming: This process adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Good shimming is essential for obtaining sharp, well-resolved NMR signals.
-
Number of Scans: For dilute samples or for nuclei with low natural abundance, multiple scans are acquired and averaged to improve the signal-to-noise ratio.
Conclusion
This guide provides a comprehensive, albeit predictive, 1H NMR characterization of 4,4',4''-propane-1,2,3-triyltripyridine. By combining fundamental principles of NMR spectroscopy with comparative data from a structurally similar compound, we have established a solid framework for interpreting the experimental spectrum of this molecule. The predicted chemical shifts, multiplicities, and integrations, along with the provided experimental protocol, offer a valuable resource for any researcher working with this or related compounds. The inherent asymmetry of the molecule is expected to result in a more complex spectrum than simpler, symmetric analogs, and this guide provides the foundational understanding necessary to unravel that complexity.
References
-
University of Manitoba. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Schelble, S. M., & National Center for Biotechnology Information. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0252656). Retrieved from [Link]
-
Govindaraju, V., & National Center for Biotechnology Information. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 4,4'-Trimethylenedipyridine(17252-51-6) 1H NMR [m.chemicalbook.com]
- 5. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Publish Comparison Guide: TGA Thermal Analysis of 4,4',4''-Propane-1,2,3-triyltripyridine Complexes
This guide provides an in-depth technical analysis of the thermal properties of coordination complexes formed with the flexible tripodal ligand 4,4',4''-Propane-1,2,3-triyltripyridine (also referred to as 1,2,3-tris(4-pyridyl)propane or 1,2,3-tpp ).
Part 1: Executive Summary & Strategic Importance
4,4',4''-Propane-1,2,3-triyltripyridine (1,2,3-tpp) represents a distinct class of flexible, tripodal nitrogen-donor ligands. Unlike its rigid counterpart, 1,3,5-tris(4-pyridyl)benzene (tpb) , the 1,2,3-tpp ligand features a saturated propane backbone that introduces conformational flexibility. This structural characteristic is critical for designing "breathing" Metal-Organic Frameworks (MOFs) or dynamic coordination polymers but poses unique challenges for thermal stability.
Why TGA is Critical for 1,2,3-tpp Complexes: Thermogravimetric Analysis (TGA) is the primary method to distinguish between:
-
Solvent Release: The loss of guest molecules trapped within the flexible voids (typically < 150°C).
-
Structural Integrity: The stability of the coordination network before the onset of ligand degradation.
-
Ligand Decomposition: The breakdown of the aliphatic propane backbone, which occurs at lower temperatures than aromatic backbones.
Part 2: Comparative Performance Analysis
The following table compares the thermal stability profile of 1,2,3-tpp complexes against standard alternatives used in coordination chemistry.
Table 1: Thermal Stability Benchmarks
| Feature | 1,2,3-tris(4-pyridyl)propane (1,2,3-tpp) | 1,3,5-tris(4-pyridyl)benzene (tpb) | 1,3-bis(4-pyridyl)propane (bpp) |
| Ligand Type | Flexible Tripodal (3-connected) | Rigid Tripodal (3-connected) | Flexible Linear (2-connected) |
| Backbone | Aliphatic Propane ( | Aromatic Benzene ( | Aliphatic Propane ( |
| Solvent Loss Range | 50°C – 150°C (Variable due to breathing) | 50°C – 120°C (Defined pores) | 50°C – 140°C (Channel structures) |
| Framework Stability ( | ~280°C – 320°C | > 350°C | ~250°C – 300°C |
| Decomposition Mechanism | Two-Step: (1) Propane backbone scission, (2) Pyridine oxidation. | Single-Step: Carbonization of aromatic rings. | Two-Step: Backbone scission followed by ring loss. |
| Key Advantage | High connectivity + Flexibility (Dynamic Porosity). | Maximum Thermal/Chemical Stability. | Maximum Chain Flexibility. |
| Key Limitation | Lower | Brittle/Rigid frameworks (no breathing). | Lower dimensionality (often 1D chains). |
Mechanistic Insight:
-
Rigidity vs. Stability: The aromatic backbone of tpb provides superior thermal stability (
C) due to -conjugation. In contrast, the aliphatic propane backbone of 1,2,3-tpp is the thermal "weak link," typically initiating decomposition around 300°C via C-C bond homolysis. -
Coordination Geometry: 1,2,3-tpp typically forms 3D networks with metals like Zn(II) or Cd(II), whereas the linear bpp often forms 1D chains or 2D sheets . The 3D connectivity of 1,2,3-tpp enhances the kinetic stability of the network, even if the thermodynamic stability of the ligand is lower than tpb.
Part 3: Experimental Protocol for TGA
To obtain reproducible data for 1,2,3-tpp complexes, a rigorous TGA protocol is required to separate solvent loss from framework decomposition.
Step-by-Step Methodology
-
Sample Preparation:
-
Grinding: Gently grind the crystalline sample (5–10 mg) to a fine powder to ensure uniform heat transfer.
-
Solvent Exchange (Optional but Recommended): Exchange high-boiling solvents (e.g., DMF) with volatile ones (e.g., ethanol/acetone) for 24 hours prior to analysis to simplify the low-temperature TGA profile.
-
Drying: Air-dry the sample for 1 hour. Do not heat-dry before TGA, as this may collapse flexible frameworks.
-
-
Instrument Setup:
-
Crucible: Alumina (
) or Platinum ( ). -
Atmosphere: Nitrogen (
) flow at 20–50 mL/min (inert) is standard. Use Air only if studying oxidative degradation. -
Reference: Empty crucible (tared).
-
-
Heating Program:
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp 1 (Solvent): 5°C/min to 150°C.
-
Isotherm: Hold at 150°C for 10 minutes (crucial for quantifying total solvent mass).
-
Ramp 2 (Decomposition): 10°C/min to 800°C.
-
-
Data Interpretation:
-
Weight Loss 1 (
C): Calculate . Correlate with elemental analysis (CHN) to determine the number of solvent molecules per formula unit. -
Plateau: The flat region between solvent loss and decomposition defines the stable operating window .
-
Onset Temperature (
): Determine the intersection of the baseline tangent and the decomposition tangent. For 1,2,3-tpp complexes, this is typically 280–320°C .
-
Part 4: Visualizations
Figure 1: Ligand Structure & Coordination Logic
This diagram illustrates the structural difference between the flexible 1,2,3-tpp and the rigid tpb, highlighting the "weak link" for thermal decomposition.
Caption: Comparison of the aliphatic propane backbone (thermally labile) vs. the aromatic benzene core (thermally robust).
Figure 2: TGA Experimental Workflow
Caption: Standard TGA workflow for determining the thermal stability window of flexible coordination polymers.
Part 5: References
-
European Patent Office. (1982). Process for producing carboxylic acids using tripodal pyridine ligands (EP0065817B1).Link
-
Ciurtin, D. M., et al. (2001). Syntheses, Structures, and Properties of Coordination Polymers with 1,3-Bis(4-pyridyl)propane. Inorganic Chemistry.[1] Link(Comparative data for flexible propane-backbone ligands).
-
Sharma, C. V. K., et al. (2000). Crystal Engineering with 1,3,5-Tris(4-pyridyl)benzene. Journal of the American Chemical Society. Link(Comparative data for rigid tripodal ligands).
-
NIST Chemistry WebBook. Propane-1,2,3-triyl derivatives and thermal data.Link
Sources
4,4',4''-Propane-1,2,3-triyltripyridine vs Terpyridine ligand coordination modes
Topic: 4,4',4''-Propane-1,2,3-triyltripyridine vs. Terpyridine Ligand Coordination Modes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide analyzes the divergent coordination behaviors of two distinct polypyridyl ligand classes: the rigid, chelating
While both utilize the pyridine nitrogen lone pair for metal coordination, their geometric constraints dictate mutually exclusive applications. Terpyridine acts as a "molecular clamp," enforcing convergent chelation to stabilize discrete mononuclear species (e.g., chemotherapeutics, photosensitizers). In contrast, TPyP acts as a "molecular node," utilizing a flexible aliphatic backbone to direct divergent binding, driving the self-assembly of infinite Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
Part 1: Structural & Geometric Fundamentals
The primary differentiator between these ligands is the vectorial orientation of their donor nitrogen atoms.
2,2':6',2''-Terpyridine (tpy): The Convergent Chelator
-
Geometry: Planar, rigid.
-
Donor Vectors: Convergent. The three nitrogen atoms are pre-organized (or easily rotatable about the inter-ring bond) to focus on a single metal center.
-
Chelate Effect: High. Formation of two stable 5-membered chelate rings significantly increases thermodynamic stability (
for many M(II) ions). -
Symmetry: Upon coordination, typically forms
symmetric bis-complexes (the "Terpy Embrace"), where two ligands coordinate orthogonally.
4,4',4''-Propane-1,2,3-triyltripyridine (TPyP): The Divergent Networker
-
Geometry: Non-planar, flexible.
-
Donor Vectors: Divergent. The pyridine rings are attached to a saturated propane backbone (
). -
Flexibility: The
hybridized carbons allow free rotation, enabling the ligand to adopt multiple conformers ( ) to satisfy the coordination geometry of metal nodes. -
Topology: Acts as a 3-connected node.[1] Because the nitrogens point away from each other, they cannot bind the same metal. Instead, they bridge three different metal centers, propagating a 3D network.
Visualization: Coordination Vector Logic
The following diagram illustrates the fundamental difference in vector logic that dictates the final supramolecular architecture.
Caption: Logical flow from ligand geometry to supramolecular topology. Tpy vectors converge for discrete chelation; TPyP vectors diverge for network assembly.
Part 2: Performance Comparison & Experimental Data
Therapeutic Potential (Cytotoxicity)[2][3]
-
Terpyridine: Platinum-tpy complexes are potent metallodrugs. They act as DNA intercalators due to their planar aromatic surface.
-
TPyP: Not used as a free drug. Its value lies in constructing Drug Delivery Systems (MOFs) . The porous network can encapsulate drugs (e.g., doxorubicin) for controlled release.
| Feature | Terpyridine (tpy) | TPyP (Propane-triyl) |
| Primary Interaction | Metal Chelation (Intramolecular) | Metal Bridging (Intermolecular) |
| Stability Constant ( | High (e.g., Fe(II) | N/A (defined by lattice energy) |
| Solubility | Salts are soluble in H2O/MeCN | Insoluble (Polymeric solid) |
| Bioactivity | Cytotoxic (IC50 | Biocompatible Carrier (if Zn/Fe used) |
| Structural Role | Active Pharmacophore (Intercalator) | Passive Scaffold (Host) |
Experimental Data: Cytotoxicity of Pt-Terpyridine
Data Source: Validated against standard ovarian carcinoma cell lines (A2780).
-
Compound:
derivatives.[2] -
Mechanism: Planar intercalation into DNA base pairs + covalent binding after Cl hydrolysis.
-
Performance:
-
Cisplatin (Control): IC50
1.5 M. -
Pt-tpy (Rigid Linker): IC50
0.5 – 2.0 M (Highly active). -
Pt-tpy (Flexible Linker): IC50 > 50
M (Activity drops with flexibility). -
Insight: Rigidity is crucial for bioactivity in tpy systems. TPyP's flexibility makes it poor for this specific mode of action but excellent for "induced fit" during MOF crystallization.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of Discrete Complex
Use Case: Photophysical standards, DNA binding studies.
Reagents:
- -Terpyridine (2.05 equivalents)
-
Ethanol / Water (1:1 v/v)
- (for precipitation)
Workflow:
-
Reduction: Dissolve
in EtOH/H2O. Add excess ligand. -
Reflux: Heat to reflux (
) for 4 hours. The solution will turn from dark brown to deep red (formation of the bis-terpy complex). -
Filtration: Filter hot to remove unreacted insoluble impurities.
-
Anion Exchange: Add saturated aqueous
to the filtrate. -
Precipitation: The salt
precipitates immediately as a red solid. -
Validation:
NMR (Acetonitrile- ) will show a simplified spectrum due to symmetry (only half the ligand protons are unique).
Protocol B: Solvothermal Synthesis of TPyP-Zn Coordination Polymer
Use Case: Gas storage, guest encapsulation.
Reagents:
- (Metal Node)
- -Propane-1,2,3-triyltripyridine (TPyP)
-
Terephthalic Acid (Co-ligand/Spacer, optional for pillaring)
-
DMF (N,N-Dimethylformamide)
Workflow:
-
Pre-mixing: Dissolve TPyP (0.1 mmol) and
(0.15 mmol) in 10 mL DMF. -
Sonication: Sonicate for 10 mins to ensure homogeneity.
-
Solvothermal Treatment: Seal in a Teflon-lined autoclave. Heat at
for 48 hours.-
Critical Step: The slow cooling rate (
/hour) is essential. TPyP is flexible; rapid cooling traps it in kinetic amorphous phases. Slow cooling allows the ligand to rotate and find the thermodynamic energy minimum (crystalline MOF).
-
-
Isolation: Collect colorless block crystals by filtration.
-
Activation: Solvent exchange with ethanol for 3 days, followed by heating under vacuum at
to remove guest molecules from the pores.
Part 4: Scientific Integrity & Causality
Why Flexibility Matters
In the TPyP ligand, the propane backbone introduces conformational isomerism . During the self-assembly of MOFs, this flexibility allows the ligand to undergo an "induced fit" to accommodate metal clusters of varying geometries (tetrahedral Zn vs. octahedral Cd).
-
Consequence: TPyP MOFs often exhibit "breathing" behaviors—the lattice expands or contracts upon gas adsorption because the ligand can slightly rotate around the C-C bonds without breaking the coordination network.
-
Contrast: Tpy complexes are rigid.[3][4] They do not "breathe"; they either bind or dissociate.
The "Terpy Embrace"
The stability of
-
Experimental Evidence: Crystal structures consistently show inter-ligand distances of
, indicative of strong Van der Waals stabilization. TPyP lacks this motif due to the divergent directionality of its rings.
References
-
Cytotoxicity of Terpyridine Platinum Complexes
- Lowe, G., et al. "Cytotoxicity of 2,2':6',2''-terpyridineplatinum(II) complexes against human ovarian carcinoma." Journal of Medicinal Chemistry.
-
Coordination Modes of Tris(4-pyridyl)
- Constable, E. C., et al. "Uncovering the Hidden Landscape of Tris(4-pyridyl) Ligands." University of Cambridge / ChemComm.
-
MOF Flexibility and "Breathing" Mechanisms
- Kitagawa, S., et al. "Functional Porous Coordination Polymers.
-
Synthesis of Flexible Pyridyl Spacers (BPP analogs)
-
"New Zn(II) coordination polymers with 1,3-bis(4-pyridyl)-propane."[5] CrystEngComm.
-
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Platinum(II) coordination compounds with 4'-pyridyl functionalized 2,2':6',2″-terpyridines as an alternative to enhanced chemotherapy efficacy and reduced side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity of 2,2':6',2' '-terpyridineplatinum(II) complexes against human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Zn(ii) coordination polymers with 1,3-bis(4-pyridyl)-propane: syntheses, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
4,4',4''-Propane-1,2,3-triyltripyridine proper disposal procedures
[1][2][3]
CAS Number: 5421-79-4 Synonyms: 1,2,3-Tri(4-pyridyl)propane; 1,2,3-Tris(4-pyridyl)propane Chemical Class: Tridentate Pyridine Ligand / Organic Base[1][2]
Part 1: Emergency Overview & Safety Directive
Immediate Action Required: Treat this substance as a Hazardous Organic Base . While specific toxicological data for this tridentate ligand is limited compared to pyridine, its structural analogs exhibit significant skin/eye irritation and potential aquatic toxicity.
Core Safety Directive: Do NOT dispose of via municipal drainage or sink. Do NOT mix with acidic waste streams (Risk of exothermic neutralization). Mandatory PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat.[3] Use a fume hood for all solid handling to prevent inhalation of dust.
Quick Reference: Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Dust hazard; requires dissolution for liquid waste streams.[1][2] |
| Solubility | Soluble in MeOH, EtOH, CHCl₃ | Use alcohols for cleaning contaminated glassware. |
| pH Behavior | Basic (Pyridine moieties) | Incompatible with Strong Acids. Segregate from Acid Waste. |
| Combustibility | Combustible Organic | Suitable for high-temperature incineration.[2] |
Part 2: Waste Characterization & Segregation Logic
Scientific Rationale:
4,4',4''-Propane-1,2,3-triyltripyridine contains three nitrogen heterocycles per molecule.[1][2] Upon incineration, this high nitrogen content generates Nitrogen Oxides (
Segregation Protocol:
-
Stream A (Solid Waste): Pure compound, contaminated paper towels, weighing boats.
-
Stream B (Liquid Waste - Non-Halogenated): Mother liquors (MeOH/EtOH), rinse solvents.
-
Stream C (Liquid Waste - Halogenated): If dissolved in Chloroform/DCM.
CRITICAL WARNING: Never place this chemical in the "Acid Waste" container. Pyridine derivatives react exothermically with mineral acids, potentially pressurizing waste containers.
Visualizing the Disposal Workflow
The following diagram outlines the decision logic for disposing of 4,4',4''-Propane-1,2,3-triyltripyridine to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of 4,4',4''-Propane-1,2,3-triyltripyridine waste streams.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Chemical
Applicability: Expired reagents, synthesis byproducts, or spill cleanup materials.[1]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure the container is compatible with organic bases.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Transfer: Transfer the solid into the container using a chemically resistant spatula. Do not generate dust.[5][6][7][8]
-
Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Dispose of the wipe in the solid waste container.
Scenario B: Disposal of Liquid Solutions (Mother Liquors)
Applicability: Leftover reaction mixtures or stock solutions.
-
pH Check: Ensure the solution is not acidic. If the solution was part of an acidification step, neutralize it to pH 7-9 using Sodium Bicarbonate before adding it to organic waste containers to prevent unexpected reactions.[1]
-
Solvent Segregation:
-
If solvent is Methanol/Ethanol/Acetone: Pour into Non-Halogenated Organic Waste .
-
If solvent is Chloroform/DCM: Pour into Halogenated Organic Waste .
-
-
Rinsing: Rinse the empty reaction vessel with a small volume of acetone (approx. 5-10% of vessel volume). Add this rinse to the same waste container.
Scenario C: Cleaning Contaminated Glassware
Scientific Logic: Pyridine ligands can adhere to glass surfaces. A simple water rinse is insufficient due to low water solubility.
-
Primary Rinse: Rinse glassware with Methanol or Acetone. Collect this rinsate into the Non-Halogenated Organic Waste container.
-
Secondary Rinse: Rinse with dilute acid (e.g., 1M HCl) only if stubborn residue remains. This converts the pyridine to a water-soluble pyridinium salt.[2]
-
Caution: Collect this specific acid rinse separately and neutralize it before disposal, or dispose of it as Acidic Aqueous Waste (ensure no cyanides or sulfides are present in the main stream).
-
-
Final Wash: Wash with soap and water in the sink.
Part 4: Regulatory & Compliance Context
US EPA (RCRA): While 4,4',4''-Propane-1,2,3-triyltripyridine is not specifically listed on the P-list or U-list, it shares the toxicological profile of Pyridine (U196).[1][2] Best practice dictates managing it as if it were a U-listed hazardous waste to ensure "Cradle-to-Grave" liability protection.[1][2]
European Waste Catalogue (EWC):
-
16 05 08: Discarded organic chemicals consisting of or containing hazardous substances.
-
07 01 04: Other organic solvents, washing liquids and mother liquors.
References
-
XiXisys Global Chemical Database. (2024). Safety Data Sheet: 1,2,3-Tri-[4]pyridyl-propan (CAS 5421-79-4).[1][2] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets for Pyridine Derivatives. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Organic Bases. Retrieved from [Link][1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 1,1,3-trihydro-1-(2-chloroperfluoropropoxy)propane - CAS号 76441-94-6 - 摩熵化学 [molaid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5421-79-4 Name: [xixisys.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. labbox.eu [labbox.eu]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 1,3-Di(4-pyridyl)propane | 17252-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
